molecular formula C4H10ClN3 B2463551 Azetidine-1-carboximidamide hydrochloride CAS No. 1909324-78-2

Azetidine-1-carboximidamide hydrochloride

Cat. No.: B2463551
CAS No.: 1909324-78-2
M. Wt: 135.6
InChI Key: GCZXJXFOKSZSKV-UHFFFAOYSA-N
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Description

Azetidine-1-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C4H10ClN3 and its molecular weight is 135.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidine-1-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3.ClH/c5-4(6)7-2-1-3-7;/h1-3H2,(H3,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZXJXFOKSZSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Azetidine-1-carboximidamide Hydrochloride via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the structural elucidation of azetidine-1-carboximidamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Recognizing the critical need for unambiguous molecular characterization, we present a detailed methodology grounded in Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This document is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices. We detail protocols for sample preparation, data acquisition, and interpretation, presenting representative data to illustrate the expected outcomes. The integration of these powerful analytical techniques provides a self-validating workflow for confirming the identity, structure, and purity of the target compound.

The Imperative of Spectroscopic Characterization

In the landscape of pharmaceutical research, the precise characterization of any new chemical entity (NCE) is a non-negotiable cornerstone of the development pipeline. Azetidine-containing scaffolds are increasingly prevalent in therapeutics due to their unique conformational constraints and ability to serve as proline mimics.[3][4] this compound, as a polar, functionalized heterocycle, serves as a valuable building block.[1][5] Its structural integrity must be unequivocally confirmed before its inclusion in synthetic pathways or biological screening. The combination of NMR and MS provides orthogonal data points that, together, offer a near-absolute confirmation of molecular structure: NMR delineates the covalent bonding framework and stereochemistry, while MS confirms the elemental composition and molecular weight.

Integrated Analytical Workflow

A robust analytical strategy relies on a logical flow of experiments where the results of one technique inform and validate the others. The workflow presented here ensures a comprehensive structural analysis from sample receipt to final confirmation.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Confirmation Sample Azetidine-1-carboximidamide HCl Prep_NMR Dissolve in D₂O or DMSO-d₆ (~5-10 mg/0.6 mL) Sample->Prep_NMR Prep_MS Dilute stock in MeOH/H₂O with 0.1% Formic Acid Sample->Prep_MS Acq_NMR ¹H, ¹³C, DEPT, COSY, HSQC NMR (400-600 MHz Spectrometer) Prep_NMR->Acq_NMR Acq_MS High-Resolution ESI-MS (Positive Ion Mode) Prep_MS->Acq_MS Analyze_NMR Assign Signals Confirm Connectivity Acq_NMR->Analyze_NMR Analyze_MS Confirm Exact Mass (M⁺) Analyze Fragmentation Acq_MS->Analyze_MS Confirm Final Structural Confirmation Analyze_NMR->Confirm Analyze_MS->Confirm

Figure 1: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and establish connectivity.

Proposed Experimental Protocol: ¹H and ¹³C NMR

This protocol is designed to yield high-quality, unambiguous data for a small, polar, salt-form molecule.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
  • Add ~0.6 mL of a suitable deuterated solvent. Causality: Due to the hydrochloride salt form, the compound is expected to be highly polar and water-soluble. Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are the solvents of choice.[6] D₂O is often preferred for its simplicity, but it will cause exchange and loss of signals from N-H protons. DMSO-d₆ will allow observation of these exchangeable protons.
  • Vortex the tube for 30-60 seconds until the sample is fully dissolved. A clear, particulate-free solution is required.

2. Instrument Setup & Acquisition:

  • The experiments should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[7]
  • ¹H NMR: Acquire a standard proton spectrum with 16-32 scans. The spectral width should be set from -1 to 12 ppm.
  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 512-1024 scans may be necessary for good signal-to-noise.
  • 2D NMR (for confirmation): If assignments are ambiguous, acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra. These experiments are invaluable for confirming which protons are coupled and which protons are attached to which carbons.
Data Presentation and Interpretation

The structure of the azetidine-1-carboximidamide cation is shown below with numbering for assignment purposes.

G Parent [C₄H₁₀N₃]⁺ m/z = 100.0869 Frag1 [C₃H₇N]⁺ m/z = 57.0573 (Azetidine) Parent->Frag1 - CN₂H₃ (Guanidine radical)

Figure 3: Plausible fragmentation pathway for the azetidine-1-carboximidamide cation.

  • Expert Interpretation: The most likely fragmentation pathway involves the cleavage of the N-C bond connecting the azetidine ring to the carboximidamide group. This would result in the loss of a neutral guanidine-like radical and the detection of the stable azetidine cation at m/z 57.0573, providing direct evidence for the presence of the azetidine core.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR spectroscopy and high-resolution mass spectrometry. The ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and coupling patterns, confirm the integrity and symmetry of the azetidine ring and its connection to the carboximidamide moiety. Concurrently, HRMS provides an exact mass measurement that validates the elemental formula with high confidence. The combination of these techniques provides an unambiguous, self-validating dataset essential for advancing this compound in research and development workflows.

References

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Okayama University.
  • Azetidine hydrochloride | C3H8ClN.
  • CAS 36520-39-5: azetidine hydrochloride. CymitQuimica.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Azetidine(503-29-7) 13C NMR spectrum. ChemicalBook.
  • Azetidine(503-29-7) 1H NMR spectrum. ChemicalBook.
  • Azetidine. Wikipedia.
  • Azetidine hydrochloride. Chem-Impex.
  • A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies.

Sources

Unveiling the Action of a Novel Nitric Oxide Synthase Inhibitor: A Technical Guide to Azetidine-1-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The constrained cyclic amine scaffold of azetidine has garnered significant attention in medicinal chemistry, offering a unique three-dimensional architecture for the design of novel therapeutics.[1] This guide delves into the putative mechanism of action of a specific derivative, Azetidine-1-carboximidamide hydrochloride, postulating its role as a potent and selective inhibitor of nitric oxide synthase (NOS). Drawing upon established principles of enzyme inhibition and structure-activity relationships of analogous compounds, we present a comprehensive framework for understanding its biological activity. This document will explore the hypothesized molecular interactions, propose robust experimental protocols for validation, and provide the necessary tools for researchers to investigate this promising compound.

Introduction: The Azetidine Scaffold and the Promise of Carboximidamides

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts conformational rigidity and favorable physicochemical properties to bioactive molecules.[2][3] Its incorporation into drug candidates has been shown to enhance metabolic stability, solubility, and target affinity.[4] The focus of this guide, this compound, combines this privileged scaffold with a carboximidamide functional group. The carboximidamide moiety is a known pharmacophore for the inhibition of nitric oxide synthases (NOS), enzymes responsible for the production of the critical signaling molecule, nitric oxide (NO).[5][6]

Nitric oxide is a key regulator in a plethora of physiological processes, including neurotransmission, vasodilation, and the immune response.[7] However, its dysregulation is implicated in various pathological conditions. Consequently, the development of selective NOS inhibitors is a significant therapeutic goal. This guide posits that this compound acts as a competitive inhibitor of NOS, offering a potential new avenue for therapeutic intervention.

Hypothesized Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

Based on the well-established mechanism of other N-substituted carboxamidines, we propose that this compound functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[5]

The core of this hypothesis lies in the structural mimicry of the natural substrate, L-arginine. The protonated carboximidamide group of Azetidine-1-carboximidamide is believed to interact with the glutamate residue in the active site of NOS, an interaction that is crucial for the binding of L-arginine.[8] The azetidine ring likely occupies the hydrophobic pocket within the active site, further stabilizing the enzyme-inhibitor complex.

This competitive inhibition would lead to a decrease in the production of nitric oxide, thereby modulating its downstream signaling pathways. The reversibility of this inhibition is a key aspect to be experimentally determined.[5]

Proposed Mechanism of NOS Inhibition cluster_NOS_Active_Site NOS Active Site Heme Heme NO_Production Nitric Oxide Production Heme->NO_Production Catalyzes Glu Glutamate Residue Hydrophobic_Pocket Hydrophobic Pocket L_Arginine L-Arginine (Substrate) L_Arginine->Heme Binds to L_Arginine->Glu Interacts with Azetidine_Carboximidamide Azetidine-1-carboximidamide Azetidine_Carboximidamide->Glu Competitively Binds to Azetidine_Carboximidamide->Hydrophobic_Pocket Occupies Azetidine_Carboximidamide->NO_Production Inhibits

Caption: Proposed competitive inhibition of nitric oxide synthase by this compound.

Validating the Mechanism: A Guide to Experimental Protocols

To rigorously test the hypothesis of NOS inhibition, a multi-faceted experimental approach is required. The following protocols provide a framework for characterizing the mechanism of action of this compound.

Enzymatic Assays: Quantifying NOS Inhibition

The initial step is to determine the inhibitory potency of the compound against the purified NOS isoforms.

Protocol: NOS Activity Assay (Griess Assay)

  • Enzyme and Substrate Preparation: Prepare solutions of purified recombinant nNOS, eNOS, and iNOS enzymes. Prepare a solution of the substrate, L-arginine, and the necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).

  • Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and create a serial dilution.

  • Assay Reaction: In a 96-well plate, combine the NOS enzyme, cofactors, and varying concentrations of the inhibitor. Initiate the reaction by adding L-arginine. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Nitrite Quantification: Stop the reaction and measure the amount of nitrite (a stable oxidation product of NO) produced using the Griess reagent.

  • Data Analysis: Plot the percentage of NOS activity against the inhibitor concentration to determine the IC50 value for each isoform.

Parameter Description
Enzyme Source Purified recombinant human nNOS, eNOS, and iNOS
Substrate L-arginine
Inhibitor This compound
Detection Method Colorimetric (Griess Reagent)
Primary Endpoint IC50 (concentration of inhibitor required to reduce enzyme activity by 50%)
Binding Studies: Confirming Competitive Inhibition

To confirm a competitive mode of inhibition, kinetic studies are essential.

Protocol: Michaelis-Menten Kinetics

  • Varying Substrate Concentration: Perform the NOS activity assay as described above, but for each fixed concentration of this compound, vary the concentration of L-arginine.

  • Data Analysis: Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) and Lineweaver-Burk plots (the reciprocal of velocity vs. the reciprocal of substrate concentration).

  • Interpretation: In competitive inhibition, the Vmax (maximum reaction velocity) will remain unchanged, while the Km (Michaelis constant, a measure of substrate affinity) will increase with increasing inhibitor concentration.

Experimental_Workflow cluster_In_Vitro In Vitro Validation cluster_Cell_Based Cell-Based Validation Start Hypothesis: Azetidine-1-carboximidamide is a NOS Inhibitor Enzymatic_Assay Enzymatic Assays (Griess Assay) Start->Enzymatic_Assay Determine_IC50 Determine IC50 (Potency & Selectivity) Enzymatic_Assay->Determine_IC50 Binding_Assay Binding Studies (Michaelis-Menten) Determine_Ki Determine Ki (Mode of Inhibition) Binding_Assay->Determine_Ki Determine_IC50->Binding_Assay Cellular_Assay Cellular NO Production Assay (e.g., in Macrophages) Determine_Ki->Cellular_Assay Assess_Cellular_Efficacy Assess Cellular Efficacy Cellular_Assay->Assess_Cellular_Efficacy Conclusion Conclusion Assess_Cellular_Efficacy->Conclusion Mechanism Elucidated

Caption: A stepwise workflow for the experimental validation of the proposed mechanism of action.

Cellular Assays: Assessing Activity in a Biological Context

Demonstrating the inhibition of NO production in a cellular context is a critical validation step.

Protocol: Cellular Nitric Oxide Production Assay

  • Cell Culture: Culture a suitable cell line that expresses the desired NOS isoform. For iNOS, murine macrophage cell lines (e.g., RAW 264.7) can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

  • Treatment: Treat the cells with varying concentrations of this compound for a defined period.

  • NO Measurement: Measure the accumulation of nitrite in the cell culture medium using the Griess assay or a fluorescent NO probe.

  • Cell Viability: Concurrently, assess cell viability (e.g., using an MTT assay) to ensure that the observed decrease in NO production is not due to cytotoxicity.

  • Data Analysis: Determine the EC50 value (the effective concentration that inhibits NO production by 50% in a cellular context).

Structure-Activity Relationship (SAR) Insights

The structural features of this compound are key to its proposed activity. The positively charged carboximidamide group is essential for binding to the glutamate residue in the NOS active site.[6] The azetidine ring, with its constrained geometry, likely contributes to the overall binding affinity and may influence isoform selectivity. Further studies involving the synthesis and evaluation of analogues with modifications to the azetidine ring could provide valuable SAR data and potentially lead to the development of more potent and selective inhibitors.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound as a nitric oxide synthase inhibitor. While direct experimental evidence for this specific compound is not yet available in the public domain, the strong precedent set by structurally related carboximidamides provides a solid foundation for this hypothesis.

The proposed experimental workflows offer a clear path for researchers to validate this mechanism and to characterize the compound's potency, selectivity, and cellular efficacy. The elucidation of the precise molecular interactions through techniques such as X-ray co-crystallography would provide definitive proof of the binding mode and pave the way for rational drug design of next-generation NOS inhibitors based on the azetidine scaffold. The exploration of this compound and its analogues holds significant promise for the development of novel therapeutics for a range of disorders where the modulation of nitric oxide signaling is beneficial.

References

  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. Available from: [Link]

  • Southan, G. J., Gauld, D., Lubeskie, A., Zingarelli, B., Cuzzocrea, S., Salzman, A. L., Szabó, C., & Wolff, D. J. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical pharmacology, 54(3), 383–390. Available from: [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available from: [Link]

  • Proskuryakov, S. Y., Konoplyannikov, A. G., Skvortsov, V. G., Mandrugin, A. A., & Fedoseev, V. M. (2005). Structure and activity of NO synthase inhibitors specific to the L-arginine binding site. Biochemistry. Biokhimiia, 70(1), 8–23. Available from: [Link]

  • Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(6), 2236–2246. Available from: [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5918-5962. Available from: [Link]

  • Rathod, V. D., et al. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY, 2(11), 546-551. Available from: [Link]

  • TIJER.org. BIOACTIVE AZETIDINONE: A REVIEW. Available from: [Link]

  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem, 2(2), 36-40. Available from: [Link]

  • Young, R. J., Alderton, W., Angell, A. D., Beswick, P. J., Brown, D., Chambers, C. L., Crowe, M. C., Dawson, J., Hamlett, C. C., Hodgson, S. T., Kleanthous, S., Knowles, R. G., Russell, L. J., Stocker, R., & Woolven, J. M. (2011). Heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase; the identification of (2R)-2-pyrrolidinecarboxamidine as a potent and selective haem-co-ordinating inhibitor. Bioorganic & medicinal chemistry letters, 21(10), 3037–3040. Available from: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future medicinal chemistry. Available from: [Link]

  • Singh, P. P. (2016). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Mini reviews in medicinal chemistry, 16(12), 993-1008. Available from: [Link]

  • Rao, B. G., Prasad, A. V. G. S., & Rao, P. V. (2013). Synthesis And Biological Evaluation Of Novel Azetidine Derivative. International journal of innovative research and development, 2(10). Available from: [Link]

  • Mykhailiuk, P. K. (2020). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]

  • Farhan, M. M., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(1), 123-135. Available from: [Link]

  • Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & pharmaceutical bulletin, 52(6), 634-639. Available from: [Link]

  • Li, H., et al. (2026). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Sidwell, R. W., et al. (1993). Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. Journal of medicinal chemistry, 36(5), 528-537. Available from: [Link]

Sources

Novel Synthesis Routes for Substituted Azetidine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rise of the Four-Membered Ring

In modern drug discovery, the "escape from flatland" has driven a shift from sp²-rich aromatics to sp³-rich saturated heterocycles. The azetidine scaffold (a saturated 4-membered amine) has emerged as a premier bioisostere.[1][2][3] It serves as a metabolically stable surrogate for the gem-dimethyl group, a rigidified analogue of ethylamine, and a lipophilicity-lowering replacement for piperidine or pyrrolidine rings.

However, the high ring strain of azetidine (~26 kcal/mol) makes its synthesis non-trivial. Traditional intramolecular alkylation (e.g., cyclization of


-haloamines) often suffers from poor atom economy, limited substitution patterns, and harsh conditions.

This guide details three novel synthetic paradigms that have redefined azetidine construction in the last decade:

  • Strain-Release Functionalization of 1-azabicyclo[1.1.0]butanes (ABBs).

  • Visible-Light Mediated [2+2] Cycloadditions (Aza-Paternò-Büchi).

  • Late-Stage C-H Functionalization via photoredox and lithiation strategies.

Part 1: Strain-Release Chemistry via 1-Azabicyclo[1.1.0]butanes (ABBs)

The most significant advance in accessing 3-substituted and 1,3-disubstituted azetidines is the use of 1-azabicyclo[1.1.0]butanes (ABBs) . These bicyclic precursors possess immense strain energy (~60 kcal/mol). Relieving this strain by cleaving the central C1–C3 bond drives the formation of the azetidine core.

Mechanistic Causality

Unlike traditional nucleophilic substitutions, ABB chemistry allows for radical functionalization .

  • The Trigger: A radical species (

    
    ) attacks the bridgehead position.
    
  • The Release: The central bond undergoes homolytic cleavage, relieving strain and generating a C-centered radical at the 3-position.

  • The Trap: This transient radical is intercepted by an electrophile or radical trap, installing a substituent at C3.

This route is superior for synthesizing 3,3-disubstituted azetidines , a motif that blocks the metabolic "soft spot" (C3 oxidation) common in simple azetidines.

Workflow Visualization

The following diagram illustrates the divergent pathways from ABBs to functionalized azetidines.

ABB_Pathways ABB 1-Azabicyclo[1.1.0]butane (High Strain) Radical Radical Addition (R•) ABB->Radical Photoredox/SET Nucleophile Nucleophilic Attack (Nu-) ABB->Nucleophile Strain-Promoted Intermediate Ring Opening (Strain Release) Radical->Intermediate Homolysis Nucleophile->Intermediate Heterolysis Prod_1 3-Substituted Azetidine (Radical Trap) Intermediate->Prod_1 Trap (E+) Prod_2 3-Functionalized Salt (Protonation) Intermediate->Prod_2 H+ Source

Caption: Divergent synthesis of azetidines from high-energy ABB precursors via radical or nucleophilic pathways.

Experimental Protocol: Sulfonyl-Radical Induced Ring Opening

Based on methodologies developed by Aggarwal and Mykhailiuk.

Objective: Synthesis of 1-(arylsulfonyl)-3-iodoazetidine (versatile intermediate).

  • Reagents:

    • 1-Azabicyclo[1.1.0]butane (prepared from 2,3-dibromopropylamine).[4][5]

    • Arylsulfonyl iodide (TsI) or Sulfonyl chloride with a Ru-photocatalyst.

  • Procedure:

    • Dissolve ABB (1.0 equiv) in anhydrous acetonitrile (0.2 M).

    • Add Arylsulfonyl iodide (1.1 equiv) at 0°C under

      
      .
      
    • Note: The reaction is often spontaneous due to strain release, but light irradiation (Blue LED) may be required if using sulfonyl chlorides.

    • Stir for 2 hours at ambient temperature.

    • Workup: Quench with saturated

      
       (to remove iodine traces), extract with EtOAc, dry over 
      
      
      
      .
  • Validation:

    • NMR: Disappearance of the characteristic ABB bridgehead protons (~2.0-2.5 ppm). Appearance of azetidine doublets (~3.5-4.0 ppm).

    • Safety: ABBs are volatile and potentially explosive; handle in solution.

Part 2: Visible-Light Mediated [2+2] Cycloadditions[1]

Constructing the azetidine ring from two separate fragments (an imine and an alkene) offers the highest modularity. The Aza-Paternò-Büchi reaction has been revitalized by triplet energy transfer (EnT) catalysis, allowing access to complex, highly substituted scaffolds that are impossible to make via cyclization.

The Challenge & Solution
  • Classical Issue: Direct UV excitation of imines leads to side reactions (radical abstraction) rather than cycloaddition.

  • Photoredox Solution: Use an Iridium photocatalyst (e.g.,

    
    ) to sensitize the imine or alkene to its triplet state via Energy Transfer (EnT), enabling a concerted-like [2+2] cycloaddition with high regio- and diastereoselectivity.
    
Scope

This method effectively couples:

  • Oxime esters/anhydrides (as imine equivalents).

  • Styrenes or enol ethers (as alkene partners).

  • Result: 2,3- or 2,4-substituted azetidines with high stereocontrol.

Workflow Visualization

Photoredox_2plus2 Precursors Imine/Oxime + Alkene Catalyst Ir(III) Photocatalyst (Blue LED) Precursors->Catalyst Excitation Triplet State (T1) via Energy Transfer Catalyst->Excitation hν (450 nm) Cyclization [2+2] Cycloaddition Excitation->Cyclization ISC / Radical Combo Product Highly Substituted Azetidine Cyclization->Product

Caption: Mechanism of the visible-light mediated Aza-Paternò-Büchi reaction for azetidine assembly.

Part 3: Late-Stage C-H Functionalization

Directly modifying an existing azetidine ring is challenging due to the fragility of the strained ring.[6] However,


-lithiation  remains the gold standard for stereoselective functionalization at the 2-position.
Lithiation-Trapping (The "Beak" Method)

Using a directing group (like N-Boc or N-thiophenyl), the


-proton can be removed by s-BuLi/Sparteine.
  • Stereochemistry: The complexation with sparteine (or chiral diamines) allows for enantioselective deprotonation.

  • Electrophiles: The resulting carbanion can be trapped with alkyl halides, aldehydes, or boronic esters.

Comparison of Methods
FeatureClassical CyclizationStrain-Release (ABB)Photoredox [2+2]
Primary Bond Formed C–N (Intramolecular)C–C (Intermolecular)C–C & C–N (Intermolecular)
Key Precursor

-Haloamines
Bicyclo[1.1.0]butanesImines + Alkenes
Best for... Simple, monosubstituted rings3,3-Disubstituted ringsComplex/Chiral patterns
Atom Economy Low (Halogen waste)High (100% atom efficient)High
Reaction Type Polar (

)
Radical / Strain-ReliefPhotochemical / Pericyclic

References

  • Strain-Release Synthesis (ABBs)

    • Aggarwal, V. K., et al.[7] "Strain-Release Amination of Boronic Esters: A Strategy for the Synthesis of Azetidines." Science, 2016.

    • Mykhailiuk, P. K. "In situ Generation of 1-Azabicyclo[1.1.0]butanes for the Synthesis of Azetidines." Angew.[8] Chem. Int. Ed., 2019. Link

    • Gianatassio, R., et al.[7] "Direct Alkylation of 1-Azabicyclo[1.1.0]butane." Org.[7][8] Lett., 2019.[7][8]

  • Photoredox & [2+2] Cycloaddition

    • Schindler, C. S., et al. "Aza-Paternò-Büchi Reaction: Synthesis of Azetidines via Visible-Light Photocatalysis."[1] Science, 2017.

    • Glorius, F., et al.[8][9] "Energy Transfer Catalysis Mediated by Visible Light: Principles, Applications, Directions."[8][9] Chem. Soc. Rev., 2018.[8] Link

  • General Reviews & Medicinal Chemistry

    • Sirenko, V., et al. "Recent Advances in the Synthesis of Azetidines." RSC Advances, 2021. Link

    • Couty, F., et al.[7] "Synthesis of Azetidines from 2021 to 2024." Tetrahedron, 2024.[10]

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A Guide to the Stereoselective Synthesis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine motif, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain imparts a rigid, three-dimensional conformation that can enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for substituent placement in drug candidates.[3][4][5] Consequently, the demand for efficient and stereocontrolled methods to access functionally diverse azetidines has surged. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core strategies for the stereoselective synthesis of azetidine derivatives. We will explore the mechanistic underpinnings of key reaction classes, provide field-proven experimental protocols, and discuss the causality behind methodological choices, grounded in authoritative literature.

The Strategic Landscape of Azetidine Synthesis

The construction of the strained azetidine ring is energetically challenging, a fact that has historically limited its synthetic accessibility.[6][7] Modern synthetic organic chemistry, however, has risen to this challenge, developing a robust portfolio of methodologies. These strategies can be broadly categorized into three main approaches: the de novo construction of the ring system, the rearrangement of other cyclic precursors, and the late-stage functionalization of a pre-formed azetidine core. The choice of strategy is dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

G cluster_0 Core Synthetic Approaches Cycloadditions Cycloadditions Stereodefined Azetidines Stereodefined Azetidines Cycloadditions->Stereodefined Azetidines Intramolecular Cyclizations Intramolecular Cyclizations Intramolecular Cyclizations->Stereodefined Azetidines Ring Rearrangements Ring Rearrangements Ring Rearrangements->Stereodefined Azetidines Post-Functionalization Post-Functionalization Post-Functionalization->Stereodefined Azetidines Acyclic Precursors Acyclic Precursors Acyclic Precursors->Cycloadditions Acyclic Precursors->Intramolecular Cyclizations Other Rings Other Rings Other Rings->Ring Rearrangements Azetine/Azetidine Core Azetine/Azetidine Core Azetine/Azetidine Core->Post-Functionalization

Figure 1: High-level overview of major synthetic pathways to stereodefined azetidine derivatives.

De Novo Ring Construction: Cycloaddition Reactions

Cycloaddition reactions represent one of the most powerful and atom-economical methods for constructing the azetidine core, directly forming two new bonds in a single operation.

[2+2] Cycloadditions: The Aza Paternò-Büchi Reaction

The Aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is arguably the most direct route to the azetidine skeleton.[8][9] Historically, this reaction was hampered by competing, non-productive decay pathways of the photoexcited imine, such as E/Z isomerization.[10][11]

Expertise & Causality: The major breakthrough in this area has been the advent of visible-light photocatalysis.[1][10] By using a photocatalyst (e.g., an Iridium(III) complex or an organic dye), it is possible to selectively excite the alkene component to its triplet state via energy transfer.[1][12] This excited alkene then engages with the ground-state imine (often an oxime or hydrazone equivalent), bypassing the problematic imine excitation pathways and leading to the desired azetidine product with high yields and diastereoselectivity.[12] This strategic shift from UV-light-induced imine excitation to visible-light-mediated alkene activation has transformed the synthetic utility of this reaction.[5][13]

G cluster_workflow Visible-Light-Mediated Aza Paternò-Büchi Reaction PC_ground Photocatalyst (PC) PC_excited PC* PC_ground->PC_excited Visible Light (hν) PC_excited->PC_ground Energy Transfer Alkene_ground Alkene (S0) Alkene_triplet Alkene* (T1) Alkene_ground->Alkene_triplet Azetidine Azetidine Product Alkene_triplet->Azetidine Imine_ground Imine (S0) Imine_ground->Azetidine [2+2] Cycloaddition

Figure 2: General mechanism for the visible-light-mediated Aza Paternò-Büchi reaction.

Protocol 1: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction [12]

  • System Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine the oxime-tethered alkene substrate (1.0 equiv), the photocatalyst fac-[Ir(dFppy)3] (1-2 mol%), and the appropriate solvent (e.g., anhydrous 1,4-dioxane) to achieve a 0.05 M concentration.

  • Degassing: Seal the vial and degas the solution for 15-20 minutes by bubbling with argon. This step is critical to remove oxygen, which can quench the excited triplet states.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (λ = 450 nm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired bicyclic azetidine.

EntryAlkene SubstituentImine MoietyYield (%)d.r.Reference
14-MeO-C6H4Oxime Ether99>20:1[12]
24-CF3-C6H4Oxime Ether80>20:1[12]
3Thien-2-ylOxime Ether7515:1[12]
4CyclohexylOxime Ether6510:1[12]

Table 1: Representative yields and diastereoselectivities for the visible-light-mediated intramolecular Aza Paternò-Büchi reaction.

Ring System Rearrangements

Rearrangement strategies provide elegant entries to the azetidine core by leveraging the chemistry of more readily accessible heterocyclic systems.

Ring Expansion of Aziridines

The one-carbon ring expansion of aziridines to azetidines is a highly attractive strategy, transforming readily available three-membered rings into their more sought-after four-membered homologues.[14] A key challenge is controlling the reactivity of the intermediate ammonium ylide, which can undergo competing side reactions.[15][16]

Expertise & Causality: A groundbreaking approach in this domain is the use of engineered "carbene transferase" enzymes, typically evolved from cytochrome P450s.[15][16] In this biocatalytic method, the enzyme's heme iron center reacts with a diazo compound (e.g., ethyl diazoacetate) to form an electrophilic iron carbenoid. This species is then trapped by the nucleophilic nitrogen of the aziridine substrate within the chiral pocket of the enzyme. The enzyme environment precisely controls the subsequent intramolecular[8][17]-Stevens rearrangement of the resulting aziridinium ylide, suppressing undesired pathways like cheletropic olefin extrusion and dictating the absolute stereochemistry of the product.[15][16][18] This method achieves unparalleled levels of enantioselectivity that are currently inaccessible with traditional small-molecule catalysts.[15]

Protocol 2: Biocatalytic Enantioselective Ring Expansion of Aziridines [15][16]

  • Biocatalyst Preparation: Prepare whole E. coli cells expressing the engineered cytochrome P450 variant (e.g., P411-AzetS). Resuspend the cells in a phosphate buffer (e.g., pH 8.0).

  • Reaction Setup: In a reaction vessel, combine the cell suspension, glucose (as a source for the cofactor regeneration system), and the N-acyl aziridine substrate (typically dissolved in a minimal amount of a co-solvent like DMSO).

  • Initiation: Initiate the reaction by the slow, continuous addition of the diazo reagent (e.g., ethyl diazoacetate) via a syringe pump over several hours. Maintaining a low concentration of the diazo reagent is crucial to prevent catalyst inactivation and side reactions.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with shaking for 24-48 hours.

  • Extraction and Analysis: After the incubation period, extract the mixture with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by chiral HPLC or GC to determine the yield and enantiomeric excess (e.r.).

  • Purification: Concentrate the organic extracts and purify the product by flash column chromatography.

EntryAziridine N-SubstituentDiazo ReagentYield (%)e.r.Reference
1BenzoylEDA8599:1[15]
24-MeO-BenzoylEDA78>99:1[15]
3CinnamoylEDA6298:2[15]

Table 2: Representative results for the biocatalytic one-carbon ring expansion of aziridines. (EDA = Ethyl Diazoacetate).

Ring Contraction of Pyrrolidinones

The reverse strategy, contracting a five-membered ring to a four-membered one, offers a robust route to α-carbonylated azetidines. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones.[17][19]

Expertise & Causality: The reaction is initiated by the nucleophilic attack (e.g., by an alcohol or amine) on the activated amide carbonyl of the N-sulfonylpyrrolidinone.[1][19] This leads to the cleavage of the N-C(O) bond, forming a transient γ-amido anion intermediate. The key to the success of this reaction is that this intermediate is perfectly poised for an intramolecular SN2 cyclization, where the nitrogen anion displaces the bromide at the α-position.[19] The N-sulfonyl group is critical; it enhances the electrophilicity of the carbonyl for the initial ring-opening and stabilizes the resulting nitrogen anion, facilitating the subsequent ring-closing step.

Functionalization of Pre-formed Rings

Stereoselective functionalization of existing azetidine or azetine rings provides a modular and convergent approach to complex derivatives, which is particularly valuable for library synthesis in drug discovery.

Diastereoselective Metalation

Directing-group-assisted metalation allows for the stereoselective functionalization of an α-C-H bond. By installing a suitable directing group on the azetidine nitrogen (e.g., pivaloyl or thiopivaloyl), deprotonation with a strong base (e.g., s-BuLi) can be directed to one face of the ring, leading to a configurationally stable α-lithioazetidine.[3] Trapping this intermediate with various electrophiles provides a direct route to trans-2,3-disubstituted azetidines.[3] This method complements other strategies that may favor the cis-isomer, thus providing a stereodivergent platform.[3]

Copper-Catalyzed Asymmetric Boryl Allylation of Azetines

A powerful modern method for creating stereochemically dense azetidines is the copper-catalyzed enantioselective difunctionalization of 2-azetines.[20][21] This three-component reaction simultaneously installs a boryl group and an allyl group across the C=C bond of the azetine, creating two new adjacent stereocenters with high diastereo- and enantiocontrol.[20]

Expertise & Causality: The reaction is catalyzed by a chiral copper-bisphosphine complex. The stereochemical outcome is determined by the chiral ligand, which controls the facial selectivity of the initial borylcupration step onto the azetine double bond. The resulting chiral copper-azetidinyl intermediate then undergoes an allylic substitution with an allylic phosphate to deliver the final product and regenerate the active catalyst. The versatility of the installed boryl and allyl functionalities makes the products valuable building blocks for further synthetic elaboration.[21]

G Azetine Azetine Process Asymmetric Boryl Allylation Azetine->Process Allylic Phosphate Allylic Phosphate Allylic Phosphate->Process B2pin2 B2pin2 B2pin2->Process Cu/(S,S)-L* Chiral Copper Catalyst Cu/(S,S)-L*->Process catalysis Product Chiral 2-Boryl-3-allyl-azetidine (Two Stereocenters) Process->Product

Figure 3: Workflow for the copper-catalyzed enantioselective difunctionalization of azetines.

Conclusion and Future Outlook

The stereoselective synthesis of azetidines has matured into a dynamic and enabling field of organic chemistry. Strategies ranging from classic intramolecular cyclizations to modern photocatalytic and biocatalytic transformations provide robust access to a wide array of stereochemically defined azetidine derivatives. The ongoing development of novel catalytic systems, particularly those that enable asymmetric C-H functionalization and the use of renewable starting materials, will continue to expand the synthetic toolbox. As our ability to precisely control the three-dimensional architecture of these strained heterocycles improves, their integration into the next generation of therapeutics and functional molecules is all but assured.

References

  • Kern, N., Felten, A.-S., Weibel, J.-M., Pale, P., & Blanc, A. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters. [Link]

  • Becker, M. R., & Schindler, C. S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • Shaw, M. H., et al. (2019). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. NIH Public Access. [Link]

  • Becker, M. R., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. [Link]

  • Andresini, M., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Feula, A., Male, L., & Fossey, J. S. (2010). Diastereoselective Preparation of Azetidines and Pyrrolidines. Organic Letters. [Link]

  • Didier, D., et al. (2026). Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. ChemRxiv. [Link]

  • Wang, C., et al. (2010). Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition. Organic Letters. [Link]

  • Wang, X.-R., et al. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • Isenegger, P. G., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Williams, B. A., et al. (2025). A Modular Synthesis of Azetidines from Reactive Triplet Imine Intermediates Using an Intermolecular Aza Paternò–Buchi Reaction. Synfacts. [Link]

  • Parmar, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[8][17]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]

  • Kölmel, D. K., et al. (2021). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Sweeney, J. B. (2013). Azetidines and their applications in asymmetric catalysis. ResearchGate. [Link]

  • Powers, J. C., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH National Library of Medicine. [Link]

  • Wang, T., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Schindler, C. S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

  • Blanc, A., et al. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters. [Link]

  • Brandi, A., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines. Organic Letters. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Kulik, H. J., & Schindler, C. S. (2024). Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. Kulik Research Group. [Link]

  • Blackmun, D., et al. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters. [Link]

  • Wang, Z., et al. (2015). Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines. Journal of the American Chemical Society. [Link]

  • Becker, M. R., et al. (2019). Functionalized Azetidines via Visible Light-Enabled Aza Paternò- Büchi Reactions. ChemRxiv. [Link]

  • Katamura, T., & Mutoh, Y. (2025). Synthesis of N-Heterocycles by the Ring Expansion Reactions of Aziridines and Azetidines. ResearchGate. [Link]

  • Feula, A., et al. (2010). Diastereoselective preparation of azetidines and pyrrolidines. PubMed. [Link]

  • Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[8][17]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2021). Formal ring expansion of azetidine-2-ones employing a 2-step synthesis. ResearchGate. [Link]

  • Al-Zoubi, R. M. (2011). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive. [Link]

  • Dell'Amico, L., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • Wang, T., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. NIH National Library of Medicine. [Link]

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Methodological & Application

Application Notes & Protocols: The Use of Azetidine-1-carboximidamide Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The guanidinium moiety, the functional group of the arginine side chain, is of paramount importance in peptide chemistry, mediating critical biological interactions through hydrogen bonding and electrostatic forces. The chemical synthesis of guanidinium-containing peptides often relies on the post-synthetic modification of primary amines, such as the ε-amino group of lysine. This document provides a comprehensive technical guide on the application of Azetidine-1-carboximidamide hydrochloride, a novel guanidinylating agent, for the efficient modification of peptides. While this reagent is not yet widely cited in literature, this guide establishes its potential use by drawing upon established principles and protocols for analogous reagents, such as 1H-pyrazole-1-carboxamidine hydrochloride. We present its proposed mechanism, detailed protocols for both solid-phase and solution-phase synthesis, and expert insights into optimization and troubleshooting.

Introduction: The Need for Efficient Guanidinylation

The guanidinium group is a key structural element in a vast array of natural products and pharmaceuticals.[1] In peptides and proteins, the arginine side chain's guanidinium group is frequently involved in molecular recognition, protein-protein interactions, and nucleic acid binding. Consequently, the ability to introduce this functional group synthetically is a cornerstone of medicinal chemistry and drug development.

The conversion of primary amines to guanidines, or guanidinylation, provides a powerful strategy for creating arginine mimetics or modifying peptide scaffolds to enhance their biological activity, stability, or cell-penetrating properties. This compound emerges as a promising, albeit novel, reagent for this transformation. Its structure combines a reactive carboximidamidium group with a four-membered azetidine ring. The azetidine moiety is a strained heterocycle that has garnered significant interest as a bioisostere in drug design, capable of improving metabolic stability and pharmacokinetic properties.[2] While the stability of the strained ring is a consideration, recent studies have confirmed that azetidine-containing peptides are stable to standard solid-phase peptide synthesis (SPPS) cleavage conditions (e.g., strong acids like TFA).[3][4]

This guide serves as a foundational resource for researchers looking to employ this compound for the targeted guanidinylation of primary amines in peptide synthesis.

Reagent Profile and Characteristics

This compound is the salt of an N-amidinyl azetidine. The hydrochloride salt form enhances its stability and solubility in polar organic solvents commonly used in peptide synthesis.

PropertyValue (Predicted/Analogous)Source/Rationale
Chemical Structure Chemical structure of this compound
Molecular Formula C₄H₁₀ClN₃Derived from structure
Molecular Weight 135.60 g/mol Derived from formula
CAS Number Not assignedNovel Reagent
Appearance White to off-white crystalline solidAnalogy to similar amidinium salts[5][6]
Solubility Soluble in DMF, DMSO; sparingly soluble in DCMAnalogy to 1H-pyrazole-1-carboxamidine HCl[7]
Proposed Synthesis of the Reagent

The synthesis of this compound can be hypothetically achieved via a straightforward reaction between azetidine and cyanamide in the presence of hydrochloric acid, analogous to the preparation of similar guanidinylating agents.[5]

G cluster_reactants Reactants Azetidine Azetidine p1 p1 Cyanamide Cyanamide HCl HCl (in Dioxane) HCl->p1 + Reagent Azetidine-1-carboximidamide hydrochloride p1->Reagent Reaction

Figure 1: Proposed synthesis of the target reagent.

Mechanism of Guanidinylation

The guanidinylation of a primary amine (R-NH₂) with this compound proceeds via a nucleophilic addition-elimination pathway. The primary amine attacks the electrophilic carbon of the protonated amidinium group. This is followed by the elimination of the azetidine leaving group, which is subsequently protonated by the acid present, driving the reaction to completion. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloride salt and deprotonate the incoming primary amine, enhancing its nucleophilicity.

G start R-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack reagent Azetidine-1-carboximidamidium⁺ reagent->intermediate product R-NH-C(=NH₂)₂⁺ (Guanidinium Product) intermediate->product Elimination leaving_group Azetidine intermediate->leaving_group

Figure 2: General mechanism for amine guanidinylation.

Experimental Protocols

Safety Precaution: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[8]

Protocol 1: On-Resin Guanidinylation of a Lysine Side Chain

This protocol details the modification of a peptide containing a lysine residue (with its ε-amino group deprotected) while it is still attached to the solid support. This method is common in Fmoc-based SPPS.

Materials:

  • Peptidyl-resin (e.g., Rink Amide MBHA) with a deprotected lysine side chain (Fmoc group removed from Lys(Fmoc)).

  • This compound.

  • N,N-Diisopropylethylamine (DIEA).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM), peptide synthesis grade.

  • Kaiser test kit.

Procedure:

  • Resin Swelling: Swell the peptidyl-resin (1.0 eq) in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Reagent Preparation: In a separate vial, dissolve this compound (5.0 eq per amine) and DIEA (5.0 eq per amine) in DMF.

  • Guanidinylation Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using the Kaiser test. Take a small sample of resin beads every 2-4 hours, wash them thoroughly with DMF and DCM, and perform the test. A negative Kaiser test (beads remain colorless or yellow) indicates the complete consumption of the primary amine. The reaction may take 8 to 24 hours to reach completion.[7]

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution. Wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove all excess reagents and byproducts.

  • Further Synthesis or Cleavage: The resin is now ready for the next coupling step in the peptide sequence or for final cleavage and deprotection. The azetidine ring has been shown to be stable to standard TFA cleavage cocktails.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction Swell 1. Swell Resin in DMF Prepare 2. Prepare Reagent Solution (Azetidine-1-carboximidamide HCl + DIEA in DMF) React 3. Add Reagent to Resin Agitate at Room Temp Prepare->React Monitor 4. Monitor with Kaiser Test (Target: Negative Result) React->Monitor Monitor->React Reaction Incomplete (Positive Test) Wash 5. Wash Resin (DMF -> DCM -> DMF) Monitor->Wash Reaction Complete (Negative Test) Next 6. Proceed to Next Step (Coupling or Cleavage) Wash->Next

Figure 3: Workflow for on-resin guanidinylation.
Protocol 2: Solution-Phase Guanidinylation

This protocol is suitable for modifying peptide fragments or other amine-containing small molecules in solution.

Materials:

  • Amine-containing substrate (1.0 eq).

  • This compound (1.5 eq).

  • DIEA or Triethylamine (TEA) (1.5 eq).

  • Anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂).

  • TLC plates and appropriate eluent system for monitoring.

Procedure:

  • Setup: Dissolve the amine-containing substrate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Reagents: Add this compound (1.5 eq) followed by the dropwise addition of the base (DIEA or TEA, 1.5 eq).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by redissolving in a suitable solvent (e.g., ethyl acetate) and washing with water or a mild aqueous acid to remove the base and azetidine byproduct. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure guanidinylated compound.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Reaction (Positive Kaiser Test) 1. Insufficient reaction time. 2. Steric hindrance around the amine. 3. Inefficient reagent.1. Extend the reaction time to 24 hours or longer.[7] 2. Increase the excess of the guanidinylating reagent and base to 5-10 equivalents. Consider gentle heating (e.g., 40 °C) if the peptide is stable. 3. Ensure the reagent is of high quality and has been stored properly.
Low Yield after Cleavage 1. Incomplete guanidinylation. 2. Decomposition of the azetidine ring.1. Confirm 100% conversion on-resin with a Kaiser test before cleavage. 2. While generally stable, prolonged exposure to very harsh acidic conditions could be problematic. Ensure cleavage time is not excessively long. The azetidine ring is known to be susceptible to ring-opening under certain acidic conditions.
Side Product Formation Self-condensation of the guanidinylating reagent.This is a known issue with some guanidinylating agents.[7] Use a moderate excess of the reagent (3-5 eq) and ensure efficient mixing. Purify carefully using HPLC post-cleavage.

References

  • Šebestík, J., et al. (2017). Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines. Frontiers in Chemistry. Available at: [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Frank, R., & Schutkowski, M. (1996). Extremely Mild Reagent for Boc Deprotection Applicable to the Synthesis of Peptides with Thioamide Linkages.
  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Available at: [Link]

  • Al-Obaidi, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wester, A., et al. (2021). Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation. The Journal of Organic Chemistry. Available at: [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids. Available at: [Link]

  • Garvey, D. S., et al. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Available at: [Link]

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Application Notes and Protocols: Azetidine-1-carboximidamide Hydrochloride in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Orthogonality in Biological Systems

Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi, this field has revolutionized our ability to probe complex biological systems in real-time.[1] The core principle of bioorthogonal chemistry is to introduce abiotic functional groups—chemical reporters—into biomolecules, which can then be selectively reacted with a probe bearing a complementary functional group.[2] This allows for the visualization, tracking, and manipulation of biomolecules such as proteins, glycans, and lipids in their native environment.[1][3]

Key bioorthogonal reactions include the Staudinger ligation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and tetrazine ligations.[4][5][6] Among these, strain-promoted reactions are particularly powerful as they do not require a toxic catalyst, making them ideal for in vivo applications.[7][8] These reactions harness the potential energy stored in strained ring systems, such as cyclooctynes, to drive highly selective and rapid reactions with complementary partners like azides.[4][8]

This application note explores the prospective role of Azetidine-1-carboximidamide hydrochloride as a novel building block in the expanding toolkit of bioorthogonal chemistry. The inherent ring strain of the four-membered azetidine ring presents a compelling opportunity for the development of new strain-promoted bioorthogonal reactions.[9][10]

This compound: A Profile

This compound is a derivative of azetidine, a four-membered saturated heterocycle containing a nitrogen atom.[11] The parent azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), intermediate between the highly reactive aziridines and the more stable pyrrolidines.[10] This stored energy makes azetidines susceptible to ring-opening reactions, a property that can be exploited for bioorthogonal applications.

Table 1: Physicochemical Properties of Azetidine Hydrochloride

PropertyValueReference
Molecular FormulaC3H8ClN[11]
Molecular Weight93.55 g/mol [12]
AppearanceWhite to off-white crystalline solid[11]
SolubilitySoluble in water and polar organic solvents[11]
SynonymsTrimethyleneimine Hydrochloride[11][12]

The carboximidamide functional group at the 1-position of the azetidine ring offers a versatile handle for further chemical modification or may directly participate in bioorthogonal reactions. Its hydrochloride salt form enhances its solubility in aqueous media, a crucial characteristic for biological applications.[11]

Proposed Bioorthogonal Strategy: Strain-Promoted Azetidine-Nitrone Cycloaddition (SPANC)

We propose the use of this compound as a precursor to a novel class of bioorthogonal reagents for strain-promoted cycloaddition reactions. The core concept involves the reaction of a strained azetidine derivative with a nitrone-bearing probe. This reaction, analogous to the established strain-promoted alkyne-nitrone cycloaddition (SPANC), would result in a stable, covalently linked product.

The carboximidamide group can be envisioned to serve two potential roles:

  • A stable, water-soluble handle: The primary amine-like character of the carboximidamide can be used to conjugate the azetidine ring to a biomolecule of interest through standard bioconjugation techniques (e.g., amide bond formation with an activated carboxylic acid).

  • A precursor to a more reactive species: Under specific conditions, the carboximidamide could be chemically modified to enhance the reactivity of the azetidine ring or to introduce a different functional group.

For the purpose of this application note, we will focus on the first scenario, where this compound is incorporated into a biomolecule to serve as the strained reaction partner.

Experimental Workflows and Protocols

Safety Precautions

Azetidine derivatives should be handled with care.[13] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] In case of contact with skin or eyes, rinse immediately with plenty of water.[12][15]

Protocol 1: General Procedure for Labeling a Protein with Azetidine-1-carboximidamide

This protocol describes a general method for conjugating Azetidine-1-carboximidamide to a protein of interest via its primary amine-like functionality.

Materials:

  • This compound

  • Protein of interest with accessible carboxyl groups

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein of interest in PBS to a final concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • Conjugation: Add a 50-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature with gentle mixing.

  • Purification: Remove excess unconjugated azetidine reagent and byproducts using a spin desalting column equilibrated with PBS.

  • Characterization: Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.

Proposed Bioorthogonal Reaction: Azetidine-Nitrone Ligation

G cluster_reactants Reactants cluster_product Product azetidine Azetidine-labeled Biomolecule product Stable Cycloadduct azetidine->product Strain-Promoted [3+2] Cycloaddition nitrone Nitrone Probe nitrone->product

Caption: Proposed Strain-Promoted Azetidine-Nitrone Cycloaddition.

Protocol 2: In Vitro Bioorthogonal Labeling with a Nitrone-Fluorophore Probe

This protocol outlines the detection of an azetidine-labeled protein using a nitrone-functionalized fluorescent probe.

Materials:

  • Azetidine-labeled protein (from Protocol 1)

  • Nitrone-fluorophore conjugate (e.g., Nitrone-Alexa Fluor 488)

  • PBS, pH 7.4

  • SDS-PAGE reagents

  • Fluorescence imaging system

Procedure:

  • Labeling Reaction: To the azetidine-labeled protein in PBS, add a 10-fold molar excess of the nitrone-fluorophore conjugate.

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C.

  • Analysis:

    • Take an aliquot of the reaction mixture and analyze by SDS-PAGE.

    • Visualize the fluorescently labeled protein using a fluorescence imaging system.

    • As a negative control, run a sample of the unlabeled protein treated with the nitrone-fluorophore probe under the same conditions.

Potential Applications in Drug Development and Research

The development of a novel bioorthogonal reaction based on azetidine chemistry opens up exciting possibilities for various applications:

  • Live-Cell Imaging: The ability to label biomolecules in living cells without the need for a toxic catalyst would enable the real-time visualization of cellular processes with high specificity.[3]

  • Proteomics and Activity-Based Protein Profiling: Azetidine-based probes could be used to identify and characterize specific protein populations within complex biological samples.

  • Targeted Drug Delivery: The high specificity of the azetidine-nitrone ligation could be harnessed to develop targeted drug delivery systems where a therapeutic agent is delivered specifically to cells or tissues displaying the azetidine-labeled biomolecule.

  • Glycan Engineering: Similar to the use of azido sugars, azetidine-modified sugars could be metabolically incorporated into cellular glycans, allowing for their subsequent labeling and study.[2]

Workflow for Cellular Imaging

G cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Visualization step1 Introduce Azetidine-modified Metabolite to Cells step2 Add Nitrone-Fluorophore Probe step1->step2 Incorporation into Biomolecules step3 Fluorescence Microscopy step2->step3 Covalent Labeling

Caption: Workflow for Live-Cell Imaging using Azetidine Bioorthogonal Chemistry.

Conclusion and Future Directions

This compound holds promise as a new reagent for advancing the field of bioorthogonal chemistry. Its inherent ring strain and functionalizable handle make it an attractive candidate for the development of novel strain-promoted ligation reactions. The proposed azetidine-nitrone cycloaddition offers a potential catalyst-free method for labeling biomolecules in vitro and in living systems. Further research is warranted to fully characterize the kinetics, selectivity, and biocompatibility of this proposed reaction. The exploration of azetidine chemistry in the context of bioorthogonal applications has the potential to yield a new set of powerful tools for chemical biologists, researchers, and drug development professionals.

References

  • Apollo Scientific. (2023, July 5). Azetidine hydrochloride.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.
  • TCI AMERICA. (2018, July 6). Azetidine Hydrochloride. Spectrum Chemical.
  • SAFETY DATA SHEET. (2018, August 20).
  • Fisher Scientific. (2009, June 16). SAFETY DATA SHEET.
  • Sletten, E. M., & Bertozzi, C. R. (n.d.). Bioorthogonal chemistry. eScholarship.org.
  • Ty, B., & Lee, C. (n.d.). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PMC.
  • Bioorthogonal chemistry. (n.d.). Springer Nature Experiments.
  • Chetry, A. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends.
  • BenchChem. (n.d.). An In-depth Technical Guide to Bioorthogonal Click Chemistry.
  • ChemPep. (n.d.). Overview of Bioorthogonal Chemistry.
  • Wang, Q., & Boons, G.-J. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI.
  • Bioorthogonal chemistry. (n.d.). Wikipedia.
  • Conboy, M. J., & Martin, S. F. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate.
  • Bioorthogonal Chemistry. (n.d.).
  • CymitQuimica. (n.d.). CAS 36520-39-5: azetidine hydrochloride.
  • Wang, Q., & Boons, G.-J. (n.d.). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.
  • Powers, T. S., & Sarjeant, A. A. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Prieur, C., & Goudreau, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Al-Jothery, H. A. A., Al-Masoudi, W. A. A., & Al-Gharbawi, A. A. J. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Semantic Scholar.
  • Al-Jothery, H. A. A., Al-Masoudi, W. A. A., & Al-Gharbawi, A. A. J. (2025). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. ResearchGate.

Sources

High-Throughput Screening of Azetidine Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold—a four-membered nitrogen-containing heterocycle—has transcended its historical reputation as a mere synthetic curiosity to become a privileged motif in modern drug discovery.[1][2] Offering a unique combination of high ring strain (~25 kcal/mol), conformational rigidity, and high


 character, azetidines serve as superior bioisosteres for unstable or planar moieties. This guide outlines the operational framework for the high-throughput screening (HTS) of azetidine libraries. We address the specific physicochemical challenges of these strained rings, provide a validated 384-well assay protocol, and detail a hit triage strategy to distinguish genuine pharmacological modulators from reactivity-driven artifacts.

Part 1: The Azetidine Advantage in Chemical Biology

Structural & Physicochemical Rationale

Unlike the flexible pyrrolidine (5-membered) or piperidine (6-membered) rings, the azetidine ring is structurally rigid.[3] This rigidity reduces the entropic penalty upon binding to a protein target, potentially enhancing ligand efficiency (LE).[4]

  • Vector Control: The distinct bond angles of the square ring allow for precise vector positioning of substituents, exploring chemical space inaccessible to larger rings.

  • Basicity Modulation: The ring strain increases the s-character of the nitrogen lone pair, typically lowering the pKa compared to acyclic amines or larger heterocycles. This is critical for optimizing membrane permeability and reducing hERG liability.

  • Metabolic Stability: Substituted azetidines often show improved metabolic stability against oxidative metabolism compared to their N-ethyl or N-isopropyl counterparts.

Library Considerations

When handling azetidine libraries, researchers must account for ring strain . While generally stable, specific subsets (e.g., electrophilic azetidines or 2-cyanoazetidines) can be susceptible to hydrolysis or polymerization under acidic conditions.

Critical Guideline: Avoid storing azetidine stock solutions in acidic DMSO (e.g., from degradation). Use high-quality, anhydrous DMSO and store at -20°C under an inert atmosphere if possible.

Part 2: HTS Workflow & Experimental Protocol

The following protocol describes a biochemical inhibition assay (e.g., kinase or protease) adapted for an azetidine-focused library. It utilizes Acoustic Droplet Ejection (ADE) for non-contact dispensing, which is preferred to minimize tip-based contamination and compound loss.

Experimental Design (384-Well Format)
ParameterSpecificationNotes
Plate Format 384-well, low-volume, black/white solid bottomColor depends on readout (Black=Fluorescence, White=Luminescence).
Library Conc. 10 mM in 100% DMSOStandard stock concentration.
Screening Conc. 10 µM (final)Typical primary screen concentration.
DMSO Tolerance < 1% final volumeValidate target tolerance to DMSO prior to screen.
Controls Min (DMSO only), Max (Known Inhibitor)Required for Z' calculation.
Replicates n=1 (Primary), n=3 (Confirmation)Single-point primary screen is standard for large libraries.
Step-by-Step Protocol
Phase A: Library Preparation & Dispensing
  • Source Plate Prep: Thaw azetidine library source plates (384-well LDV) at room temperature for 1 hour. Centrifuge at 1000 x g for 1 minute to remove condensation.

  • Acoustic Transfer: Using an Echo® Liquid Handler (or equivalent), transfer 25 nL of compound from Source Plate to the Destination Assay Plate (dry).

    • Control Wells: Transfer 25 nL of pure DMSO to Columns 1 and 2 (Negative Control). Transfer 25 nL of Reference Inhibitor (10 mM) to Columns 23 and 24 (Positive Control).

  • Seal & Store: If not using immediately, seal plates with aluminum foil seals to prevent hydration and store at room temperature (short term <4 hours).

Phase B: Assay Reaction
  • Reagent Dispense 1 (Enzyme/Protein): Dispense 12.5 µL of 2X Enzyme Buffer into all wells using a bulk dispenser (e.g., Multidrop Combi).

    • Incubation: Centrifuge plate (1000 rpm, 30 sec). Incubate for 15 minutes at RT to allow compound-target pre-equilibrium.

  • Reagent Dispense 2 (Substrate): Dispense 12.5 µL of 2X Substrate mixture to initiate the reaction.

    • Final Volume: 25 µL.

  • Reaction Incubation: Incubate for 60 minutes at RT (protected from light).

Phase C: Detection
  • Readout: Transfer plates to a multimode reader (e.g., EnVision or PHERAstar).

    • Example (Fluorescence Intensity): Ex 485 nm / Em 520 nm.

  • Data QC: Calculate Z-prime (

    
    ) factor for each plate.
    
    • Acceptance Criteria:

      
      . Re-screen any plates failing this metric.
      

Part 3: Data Analysis & Hit Triage

Azetidines are less likely to be "aggregators" than planar aromatics, but reactivity is a watchpoint. The triage process must filter out false positives caused by covalent modification (unless intended) or assay interference.

Data Normalization

Normalize raw signals to Percent Inhibition (PIN):



Hit Triage Workflow (Visualization)

HTS_Workflow Start Primary Screen (Single Point 10 µM) Calc Data Analysis (Calculate Z' & PIN) Start->Calc Decision1 Hit Cutoff? (e.g., > 50% Inhibition) Calc->Decision1 CherryPick Cherry Picking (Re-test in Triplicate) Decision1->CherryPick Yes Trash Discard (False Positive) Decision1->Trash No DoseResp Dose Response (IC50) (10-point dilution) CherryPick->DoseResp Confirmed CherryPick->Trash Not Confirmed Counter Counter Screen (Selectivity/Interference) DoseResp->Counter Potent (IC50 < 1µM) Biophys Biophysical Validation (SPR / MST / Thermal Shift) Counter->Biophys Selective Counter->Trash Promiscuous/Redox Lead Validated Lead (Chemical Matter) Biophys->Lead Binder Confirmed

Figure 1: Decision tree for triaging azetidine hits. Note the emphasis on biophysical validation to confirm binding integrity given the potential reactivity of strained rings.

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Ring Opening/Hydrolysis: If hits degrade rapidly, check buffer pH. Azetidines are generally stable at physiological pH (7.4) but can degrade in acidic environments (pH < 4).

  • False Positives (Covalent): Some functionalized azetidines (e.g., azetidine-2-carbonitriles or acrylamides) may act as covalent electrophiles. If the mechanism of action is intended to be reversible, perform a "jump-dilution" experiment or check for time-dependent inhibition (IC50 shifts with pre-incubation time).

Structural Validation

Due to the stereocenters often present in substituted azetidines (e.g., 2,4-disubstituted), hit expansion should prioritize chiral separation early. Racemic hits can mask the potency of the eutomer and the toxicity of the distomer.

Part 5: Case Study – Azetidines in STAT3 Inhibition

Context: A study by Bai et al. (ACS Med. Chem. Lett.)[5] utilized an azetidine scaffold to improve the physicochemical properties of STAT3 inhibitors.[6]

  • Challenge: Previous polyphenol-based inhibitors had poor solubility and metabolic stability.

  • Solution: Replacing the central core with a rigid azetidine ring.

  • Outcome: The azetidine derivatives maintained high potency (IC50 < 1 µM) while significantly improving aqueous solubility and reducing LogD.

  • Protocol Insight: The team utilized a fluorescence polarization (FP) assay for the primary screen, followed by Surface Plasmon Resonance (SPR) to confirm direct binding kinetics, validating the azetidine as a superior scaffold for this difficult protein-protein interaction target.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: Taylor & Francis Online URL:[Link][7]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: ACS Medicinal Chemistry Letters (2020) URL:[Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for CNS-Focused Libraries. Source: ACS Combinatorial Science URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

Sources

Application Notes & Protocols for the Synthesis of Azetidine-Containing Natural Product Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine motif, a four-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and a constituent of several biologically active natural products.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) imparts unique conformational constraints and metabolic stability, making it a desirable feature in drug design.[2][3] However, this same ring strain presents significant synthetic challenges, often leading to low yields and competing side reactions.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern synthetic strategies and detailed, field-proven protocols for the creation of azetidine-containing natural product analogs. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Strategic Value of the Azetidine Ring

Four-membered nitrogen heterocycles have garnered significant interest due to their unique three-dimensional structures and potential as bioisosteres for other cyclic systems like pyridines.[4] The incorporation of an azetidine ring can profoundly influence a molecule's pharmacological properties, including binding affinity, selectivity, and pharmacokinetic profile. Natural products containing this moiety, such as penaresidin, mugineic acid, and azetidine-2-carboxylic acid, exhibit a wide range of biological activities, from antifungal to antitumor.[1][6]

Despite their utility, the synthesis of substituted azetidines is non-trivial.[7] Key challenges include:

  • Ring Strain: Overcoming the activation energy for ring closure is a primary hurdle.

  • Stereocontrol: Establishing desired stereochemistry at multiple centers on the small ring requires careful planning.

  • Competing Reactions: Intramolecular cyclization reactions often compete with intermolecular reactions or elimination pathways.[5]

This document will address these challenges by presenting two distinct and powerful synthetic strategies, complete with detailed protocols.

Strategic Approaches to Azetidine Synthesis

A variety of methods have been developed to construct the azetidine core. The choice of strategy is dictated by the desired substitution pattern and the available starting materials. Common approaches include:

  • Intramolecular Cyclization (SN2): This is one of the most common methods, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine.[1][8] The success of this approach hinges on activating the hydroxyl group (e.g., as a mesylate or tosylate) or having a good leaving group at the γ-position.

  • [2+2] Cycloadditions: Photochemical reactions, such as the aza-Paterno-Büchi reaction, can form the azetidine ring in a single step from an imine and an alkene.[2] This method is powerful for creating densely functionalized azetidines.[2]

  • Ring Expansion/Contraction: Azetidines can be formed from the ring expansion of aziridines or the ring contraction of pyrrolidines.[1][9]

We will now focus on providing detailed protocols for the first two strategies.

Application Protocol 1: Synthesis of a Substituted Azetidine via Intramolecular Aminolysis of an Epoxy Amine

This protocol details a modern and efficient method for synthesizing a 3-hydroxyazetidine derivative, a common core in many natural product analogs. The strategy relies on the Lewis acid-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine, which offers high regioselectivity and yield.[8]

Rationale: The use of a lanthanide triflate, such as La(OTf)₃, is critical. It acts as a potent Lewis acid to activate the epoxide, making it more susceptible to nucleophilic attack.[8] Crucially, it selectively promotes the desired 4-exo-tet cyclization (attack at the C3 position of the epoxide) over the competing 5-endo-tet pathway, which would lead to a pyrrolidine.[8] This selectivity is key to forming the strained four-membered ring efficiently. The cis stereochemistry of the starting epoxy amine is essential for the correct orbital alignment for the backside attack, leading to the desired product.

Experimental Workflow Diagram

G cluster_0 Protocol 1: Intramolecular Cyclization start Starting Material: cis-3,4-Epoxy Amine reagents Add La(OTf)3 (10 mol%) in CH3CN (0.1 M) start->reagents Step 1 reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->reaction Step 2 workup Aqueous Workup: Quench with sat. NaHCO3 Extract with EtOAc reaction->workup Step 3 purify Purification: Silica Gel Chromatography workup->purify Step 4 product Final Product: 3-Hydroxyazetidine Analog purify->product Step 5

Caption: Workflow for La(OTf)₃-catalyzed azetidine synthesis.

Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the cis-3,4-epoxy amine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (CH₃CN) to a concentration of 0.1 M.

  • Catalyst Addition: Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 0.1 eq) to the solution at room temperature.

    • Expert Insight: While other Lewis acids can be used, La(OTf)₃ has been shown to provide excellent yields and regioselectivity for this specific transformation.[8] It is also relatively moisture-tolerant compared to other options.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-hydroxyazetidine analog.

Data Summary Table
Starting MaterialCatalyst LoadingSolventTime (h)Yield (%)
N-benzyl-cis-3,4-epoxy-amine10 mol%CH₃CN492%
N-butyl-cis-3,4-epoxy-amine10 mol%CH₃CN588%
N-allyl-cis-3,4-epoxy-amine10 mol%CH₃CN675%
(Yields are representative based on published data and may vary)[8]

Application Protocol 2: Synthesis of an Azetidine Analog via [2+2] Photocatalytic Cycloaddition

This protocol describes a cutting-edge visible-light-mediated aza-Paterno-Büchi reaction to construct a highly functionalized azetidine.[2] This method is advantageous for its ability to form complex structures under mild conditions and its broad substrate scope.[2][10]

Rationale: The reaction is initiated by a photocatalyst, typically an Iridium(III) complex, which absorbs visible light (blue LEDs) and enters an excited state.[2] This excited catalyst then transfers its energy to an oxime derivative (the aza-component), promoting it to a triplet state. This highly reactive triplet species can then undergo a [2+2] cycloaddition with an alkene. The choice of an oxime derivative like a 2-isoxazoline-3-carboxylate is strategic, as it serves as a stable precursor that, upon excitation, readily engages in the cycloaddition.[2] Furthermore, the resulting N-O bond in the product can be easily cleaved under mild reductive conditions, providing access to the free N-H azetidine.[2]

Experimental Workflow Diagram

G cluster_1 Protocol 2: [2+2] Photocatalytic Cycloaddition start Starting Materials: Alkene (1.5 eq) Oxime Derivative (1.0 eq) reagents Add Ir(III) Photocatalyst (1-2 mol%) in degassed solvent (e.g., Dioxane) start->reagents Step 1 reaction Irradiate with Blue LEDs (e.g., 450 nm) at RT reagents->reaction Step 2 monitor Monitor by TLC/LC-MS (Typically 12-24h) reaction->monitor Step 3 workup Concentrate in vacuo monitor->workup Step 4 purify Purification: Silica Gel Chromatography workup->purify Step 5 product Final Product: Functionalized Azetidine purify->product Step 6

Caption: Workflow for photocatalytic azetidine synthesis.

Step-by-Step Protocol
  • Preparation: In a vial suitable for photochemical reactions (e.g., a borosilicate glass vial), combine the oxime derivative (1.0 eq), the alkene (1.5 eq), and the Iridium photocatalyst (e.g., fac-[Ir(dFppy)₃], 1-2 mol%).

    • Expert Insight: The alkene is used in slight excess to favor the desired intermolecular reaction. The choice of photocatalyst is crucial; iridium complexes like fac-[Ir(dFppy)₃] have the appropriate excited-state energy to activate the oxime substrate via triplet energy transfer.[2]

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or CH₂Cl₂) to achieve a concentration of ~0.1 M with respect to the oxime. Degas the solution thoroughly by sparging with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench the excited catalyst.

  • Irradiation: Seal the vial and place it in a photochemical reactor equipped with a fan for cooling. Irradiate the mixture with blue LEDs (e.g., 450 nm) at room temperature.

  • Reaction Monitoring: Stir the reaction and monitor its progress periodically by TLC or LC-MS. These reactions typically require 12-24 hours for completion.

  • Workup: Once the limiting reagent is consumed, turn off the light source and open the vial to the air. Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired azetidine product.

Data Summary Table
Alkene SubstrateOxime SubstrateCatalystTime (h)Yield (%)
Styrene2-isoxazoline-3-carboxylatefac-[Ir(dFppy)₃]1885%
1-Hexene2-isoxazoline-3-carboxylatefac-[Ir(dFppy)₃]2472%
Cyclohexene2-isoxazoline-3-carboxylatefac-[Ir(dFppy)₃]2081%
(Yields are representative based on published data and may vary)[2]

Troubleshooting and Expert Insights

  • Low Yield in Intramolecular Cyclization: If yields are low, consider the following:

    • Competing Elimination: The base used for the cyclization of a γ-haloamine can cause E2 elimination. Using a milder, non-hindered base or switching to a γ-amino alcohol precursor (Mitsunobu or sulfonation/cyclization) can mitigate this.

    • Inefficient Ring Closure: For stubborn cyclizations, microwave irradiation can sometimes provide the necessary energy to overcome the activation barrier, as it has been shown to be effective in the synthesis of N-substituted azetidines.[1]

  • Photochemical Reaction Fails:

    • Oxygen Quenching: Ensure the reaction mixture is rigorously degassed. Even trace amounts of oxygen can inhibit the photocatalytic cycle.

    • Incorrect Wavelength: Verify that the emission wavelength of your light source matches the absorption maximum of the photocatalyst.

    • Substrate Incompatibility: Some alkenes with low-lying triplet energy states may be unsuitable for this reaction, as they can act as quenchers.[10]

Conclusion

The synthesis of azetidine-containing natural product analogs remains a challenging yet highly rewarding field of research. The strategic selection of a synthetic route is paramount to success. Intramolecular cyclization offers a reliable path to simpler azetidine cores, while modern photocatalytic [2+2] cycloadditions provide access to more complex and densely functionalized structures under remarkably mild conditions. By understanding the rationale behind each protocol and anticipating potential pitfalls, researchers can confidently incorporate this valuable heterocyclic motif into their drug discovery and development programs.

References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
  • Troubleshooting low yields in azetidine synthesis. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Biosyntheses of azetidine-containing natural products.
  • Azetidine synthesis. Organic Chemistry Portal.
  • synthesis of azetidine .pptx. Slideshare.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry (RSC Publishing).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily.
  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC.

Sources

Troubleshooting & Optimization

Overcoming challenges in azetidine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Synthesis Response Unit (ASRU)

Current Status: ONLINE Ticket Queue: High Volume (Ring Strain & Oligomerization Issues) Lead Scientist: Dr. Aris Thorne

Welcome to the ASRU Knowledge Base

You are likely here because your 4-membered ring cyclization failed. You are not alone. Azetidine formation is chemically counter-intuitive; you are fighting significant ring strain (~26 kcal/mol) and a non-ideal entropic profile.

This guide acts as a Level 3 Technical Support resource. We do not provide generic advice. We analyze the causality of failure—typically a battle between Kinetic Control (cyclization) and Thermodynamic Control (polymerization or ring-opening)—and provide self-validating protocols to fix it.

PART 1: Diagnostic & Strategy (The "Why" and "How")

Before mixing reagents, you must select the correct pathway based on your starting material. The most common error is forcing a substrate into a pathway that violates geometric constraints (Baldwin’s Rules) or kinetic feasibility.

Visual Diagnostic: Method Selection Matrix

AzetidineStrategy Start START: Select Substrate AminoAlc 1,2-Amino Alcohol (Most Common) Start->AminoAlc Olefin Olefin / Alkene Start->Olefin Amine Amine + Alkyl Halide Start->Amine Act Activation Strategy AminoAlc->Act Activate -OH Photo Photochemical [2+2] Olefin->Photo Paternò-Büchi (C=N + C=C) CHAct Pd-Catalyzed C-H Activation Amine->CHAct If sp3 C-H available (Requires Directing Group) NuSub Intramolecular Nu-Substitution Amine->NuSub If Gamma-LG present Act->NuSub Via Mesylate/Tosylate Result2 Target: Azetidine CHAct->Result2 Risk: Regio-errors Fix: Picolinamide DG Result1 Target: Azetidine NuSub->Result1 Risk: Oligomerization Fix: High Dilution

Figure 1: Strategic decision tree for selecting the optimal azetidine synthesis pathway based on available starting materials.

PART 2: Troubleshooting & Protocols

Module A: Intramolecular Nucleophilic Substitution (The "Amino Alcohol" Route)

Ticket ID: #404-OLIGOMER Symptom: Reaction mixture turns into a viscous gum; LCMS shows repeating mass units (M+M+...). Root Cause: Intermolecular polymerization is kinetically competitive with intramolecular cyclization. The rate of cyclization (


) must exceed the rate of polymerization (

).

Technical Deep Dive: According to Baldwin’s Rules , the 4-exo-tet ring closure is favored. However, the "favored" status refers to orbital alignment, not energy. The transition state requires the nucleophilic nitrogen to approach the electrophilic carbon (C-LG) from the backside (


). In a 4-membered ring, this requires significant bond distortion. If the concentration is too high, the nitrogen will simply attack a neighboring molecule (intermolecular 

), which has no strain penalty.

Corrective Protocol: The "High-Dilution" Mesylation Cascade This protocol minimizes intermolecular collisions.

ParameterSpecificationReason
Concentration < 0.05 M (Critical)Reduces probability of intermolecular collision.
Temperature Reflux (Solvent dependent)High T favors the higher activation energy pathway (Cyclization) over polymerization.
Base NaH or LiHMDSNon-nucleophilic bases prevent competition with the amine.

Step-by-Step Workflow:

  • Activation: Dissolve N-protected amino alcohol (1.0 equiv) in dry THF (0.1 M). Add

    
     (1.5 equiv) and MsCl (1.2 equiv) at 0°C. Stir 1h.
    
    • Checkpoint: Verify Mono-mesylation via TLC. If bis-mesylation occurs, reduce MsCl.

  • The "Dropwise" Cyclization:

    • Prepare a separate flask with NaH (2.0 equiv, 60% dispersion) in refluxing THF (volume calculated to reach 0.02 M final concentration).

    • Slowly add the crude mesylate solution to the refluxing NaH suspension over 2–4 hours using a syringe pump.

    • Why? This "pseudo-high dilution" ensures the instantaneous concentration of unreacted mesylate is near zero.

  • Quench: Cool to 0°C. Add saturated

    
     carefully.
    
  • Workup: Extract with

    
     (avoids emulsions common with DCM).
    
Module B: C-H Activation (The "Modern" Route)

Ticket ID: #502-REGIO Symptom: No reaction or formation of 5-membered rings (pyrrolidines) instead of azetidines. Root Cause: C(sp3)-H activation is sensitive to the "Directing Group" (DG) geometry. Pd(II) prefers to form a stable 5-membered palladacycle intermediate.

Technical Deep Dive: To form a 4-membered azetidine, the palladium must insert into a


-C(sp3)-H bond. This forms a strained 4-membered palladacycle. If a 

-C-H bond is accessible, the system will preferentially form the 5-membered palladacycle (leading to pyrrolidines) because it is thermodynamically more stable.

Visual Mechanism: Pd(II)/Pd(IV) Catalytic Cycle

CHActivation Pd0 Pd(OAc)2 (Pre-catalyst) Coord Coordination (Substrate + Pd) Pd0->Coord Ligand Exchange CHAct C-H Activation (4-mem Palladacycle) Coord->CHAct CMD Mechanism (-AcOH) Ox Oxidation to Pd(IV) (PhI(OAc)2) CHAct->Ox Oxidative Addn RedElim Reductive Elimination (C-N Bond Formed) Ox->RedElim Rate Limiting RedElim->Pd0 Release Product

Figure 2: Catalytic cycle for Pd-catalyzed azetidine formation. Note the critical Pd(IV) oxidation state required for reductive elimination of the strained ring.

Corrective Protocol: Picolinamide-Directed Cyclization

  • Substrate Prep: Install a Picolinamide (PA) auxiliary on your amine.[1][2] This bidentate ligand is essential for stabilizing the high-energy transition state.

  • Reaction Setup:

    • Substrate-PA (1 equiv)

    • 
       (5–10 mol%)
      
    • 
       (2.0 equiv) – Crucial oxidant to access Pd(IV).
      
    • Solvent: Toluene or DCE (100–110°C).

  • Troubleshooting:

    • If Pyrrolidine forms: You cannot easily override thermodynamics if a

      
      -hydrogen is available. You must block the 
      
      
      
      -position (e.g., gem-dimethyl substitution) or use steric bulk to favor the tighter ring.

PART 3: Stability & Purification (The "Survival" Phase)

Ticket ID: #200-DECOMP Symptom: Product disappears on the silica column. Root Cause: Azetidines are basic amines with high ring strain. Acidic silanol groups on silica gel protonate the nitrogen, creating an excellent leaving group (ammonium), triggering nucleophilic ring opening by trace water or methanol.

Stabilization Protocol:

  • Pre-treat Silica: Slurry your silica gel in Hexane/Et3N (95:5) before loading the column. This neutralizes acidic sites.

  • Eluent Doping: Add 1% Triethylamine (

    
    ) or 1% 
    
    
    
    to your mobile phase.
  • Alternative Phase: Use Neutral Alumina (Brockmann Grade III) if the azetidine is particularly labile.

  • Storage: Store as the free base at -20°C. Do not convert to HCl salt unless you have verified stability; the chloride ion can act as a nucleophile to open the protonated ring (

    
     attack).
    

FAQ: Rapid Response

Q: Can I use the Mitsunobu reaction to close the ring directly from the amino alcohol? A: Generally, no . While successful for 3, 5, and 6-membered rings, the Mitsunobu reaction (DEAD/PPh3) often fails for azetidines due to the high activation energy required for the 4-exo-tet closure. The intermediate betaine often undergoes elimination or alkylation of the hydrazine byproduct instead. The 3-step Mesylation/NaH route is significantly more reliable.

Q: My azetidine has a protecting group (Boc). How do I remove it without opening the ring? A: Avoid strong aqueous acids (e.g., 6M HCl). Use TFA/DCM (1:4) at 0°C for short durations, or better yet, use TMSOTf/2,6-lutidine . The anhydrous conditions prevent nucleophilic attack by water during the deprotection.

Q: Does the "Thorpe-Ingold Effect" apply here? A: Yes, massively. Gem-dimethyl substituents on the carbon chain (C2 or C3) compress the bond angle, bringing the reactive ends closer together. If your synthesis is failing, consider adding a temporary gem-dimethyl group if your SAR (Structure-Activity Relationship) allows it.

References

  • Couty, F., & Evano, G. (2006). Synthesis of azetidines from 1,2-amino alcohols via nucleophilic displacement. Organic Preparations and Procedures International. Link

  • He, G., et al. (2012).[3] Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H Bonds.[1] Journal of the American Chemical Society. Link

  • Baldwin, J. E. (1976).[4] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link

  • Padwa, A. (2012). The Azetidines: Recent Synthetic Developments.[2][5][6] Chemical Reviews. Link

  • BenchChem Technical Support. (2025). Comparative Kinetic Analysis of Reactions Involving Azetidines.Link

Sources

Stability issues of Azetidine-1-carboximidamide hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Solution

Document ID: TSC-AZT-001 | Revision: 2.4 | Status: Active

Executive Summary & Core Stability Mechanics

Welcome to the Technical Support Center. If you are observing degradation, precipitation, or assay variability with Azetidine-1-carboximidamide hydrochloride , you are likely battling two opposing chemical forces: Ring Strain and Hydrolytic Susceptibility .

As a Senior Application Scientist, I often see researchers treat this molecule like a standard amine. It is not. It is a high-energy heterocycle coupled to a guanidine-like moiety. Its stability in solution is governed by a "Goldilocks" pH window and strict solvent requirements.

The Degradation Mechanism (The "Why")

The molecule possesses two primary failure points:

  • The Azetidine Ring: A 4-membered nitrogen ring with ~25.4 kcal/mol of strain.[1][2] Under acidic conditions (pH < 4), the ring nitrogen protonates, becoming an excellent leaving group. Nucleophilic attack by water opens the ring, destroying the pharmacophore.

  • The Carboximidamide (Guanidine) Moiety: This group is susceptible to hydrolysis, converting the imine (

    
    ) to a carbonyl (
    
    
    
    ), yielding the urea derivative (Azetidine-1-carboxamide). This is accelerated by basic conditions (pH > 9) and heat.
Visualizing the Failure Pathways

The following diagram illustrates the mechanistic fate of your molecule in solution.

DegradationPathways Start Azetidine-1-carboximidamide (Active Molecule) AcidPath Acidic pH (< 4) Protonation Start->AcidPath H+ Excess BasePath Basic pH (> 9) or Heat Start->BasePath OH- Attack RingOpen Ring Opening (Formation of 3-aminopropyl-ureas) AcidPath->RingOpen Nucleophilic Attack (H2O) Hydrolysis Hydrolysis to Urea (Azetidine-1-carboxamide) BasePath->Hydrolysis Imine -> Carbonyl

Figure 1: The dual degradation pathways. Acid promotes ring opening (irreversible destruction), while base/heat promotes hydrolysis to the urea derivative.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users in the field.

Scenario A: Analytical Anomalies (HPLC/LCMS)

Q: I see a new impurity peak at M+18 (or M+19 in positive mode) appearing in my stock solution. What is it? A: This is the hallmark of Hydrolysis .

  • Diagnosis: You have likely added a water molecule (

    
     Da) across the structure.
    
  • Differentiation:

    • If retention time is EARLIER (more polar): It is likely the Ring-Opened product (linear alkyl urea). This occurs if your solvent was slightly acidic (e.g., 0.1% TFA in water/acetonitrile) and left standing.

    • If retention time is SIMILAR: It is likely the Urea derivative (Azetidine-1-carboxamide). This occurs in neutral/basic aqueous buffers over time.

  • Fix: Switch from protic acids (TFA/Formic Acid) to neutral buffers for LCMS injection, or analyze immediately upon dissolution.

Q: My peak area is decreasing, but I don't see distinct new peaks. Where is it going? A: You are likely experiencing Polymerization .

  • Mechanism: The free base of azetidine is a nucleophile that can attack other azetidine rings. If you neutralized the HCl salt to create a "free base" stock at high concentration (>100 mM), the molecules are reacting with each other.

  • Fix: Maintain the molecule as the HCl salt until the final moment of the assay. Do not store as a free base.

Scenario B: Biological Assay Failure

Q: The compound lost potency after being stored in DMSO at room temperature for 3 days. A: While DMSO is aprotic, it is hygroscopic.

  • Root Cause: Absorbed atmospheric moisture in the DMSO allowed for slow hydrolysis of the carboximidamide group.

  • Fix: Use anhydrous DMSO (stored over molecular sieves) and store aliquots at -20°C or -80°C. Never store at Room Temperature (RT).

Q: I observed precipitation when diluting the stock into my assay buffer (PBS, pH 7.4). A: This is a Solubility/Salting-Out issue.

  • Mechanism: The HCl salt is highly soluble. However, upon dilution into a high-salt buffer (PBS), the "common ion effect" or a pH shift toward the isoelectric point of the free base can cause micro-precipitation.

  • Fix: Predilute in water or low-salt media before adding concentrated assay buffer, or ensure the final DMSO concentration is 1-2% to aid solubility.

Best Practice Protocols

To ensure data integrity, follow these self-validating protocols.

Protocol 1: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

ParameterRecommendationRationale
Solvent Anhydrous DMSO Water promotes hydrolysis; DMSO stabilizes the polar salt.
Concentration 10 - 50 mM Higher concentrations reduce the relative impact of trace moisture.
Temperature 4°C (during prep) Minimizes kinetic energy available for ring opening during dissolution heat.
Storage -20°C or -80°C Arrhenius equation dictates degradation slows exponentially with temp.
Container Amber Glass / PP Protects from light (minor risk) and ensures inert surface.

Step-by-Step:

  • Equilibrate the solid vial to room temperature before opening (prevents condensation).

  • Add Anhydrous DMSO to the vial.

  • Vortex briefly (max 10 seconds). Do not sonicate (heat generation risks ring opening).

  • Aliquot immediately into single-use vials.

  • Flash freeze (if possible) or place directly into -20°C storage.

Protocol 2: Aqueous Dilution (The "Just-in-Time" Rule)

Objective: Dilute for biological assay without degradation.

  • Thaw the DMSO stock at RT.

  • Prepare the intermediate dilution in Water (not Buffer) first.

    • Why? Buffers (Phosphate/Tris) can catalyze hydrolysis. Pure water is slightly acidic (due to CO2) but lacks nucleophilic buffer species.

  • Add to the final assay plate (containing buffer/cells) as the last step .

  • Validating Step: Run an LCMS check on the "Leftover" dilution. If >5% degradation is observed after 1 hour, your assay window is too long.

Analytical Validation Workflow

Use this decision tree to validate the integrity of your compound before critical experiments.

ValidationTree Start Start: Stock Solution Check Visual Visual Inspection: Precipitate? Start->Visual PrecipYes Discard. (Polymerization/Salting out) Visual->PrecipYes Yes PrecipNo Proceed to LCMS Visual->PrecipNo No LCMS LCMS Analysis (HILIC or C18) PeakCheck Major Peak > 95%? LCMS->PeakCheck PrecipNo->LCMS Pass PASS: Proceed to Assay PeakCheck->Pass Yes Fail FAIL: Identify Impurity PeakCheck->Fail No Impurity1 M+18 (Early RT): Ring Opening (Acidic) Fail->Impurity1 Impurity2 M+18 (Late RT): Urea Hydrolysis (Basic) Fail->Impurity2

Figure 2: Quality Control Decision Tree for Azetidine-1-carboximidamide HCl.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3][4] ACS Medicinal Chemistry Letters.

    • Relevance: Establishes the mechanism of acid-mediated azetidine ring opening and pH dependence.
  • BenchChem Technical Support. (2025). Degradation Pathways of Azetidin-2-One Compounds.

    • Relevance: Provides comparative data on 4-membered nitrogen heterocycle hydrolysis.
  • Khan Academy. (2014).[5] Acid and base-catalyzed hydrolysis of amides.[5][6]

    • Relevance: Foundational mechanism for the hydrolysis of the carboximidamide (amide-like) moiety.
  • TCI America. (2018). Safety Data Sheet: Azetidine Hydrochloride.[7]

    • Relevance: Authoritative source for physical storage conditions (Hygroscopic, Inert Gas).
  • Organic Chemistry Portal. (2023). Azetidines: Synthesis and Reactivity.

    • Relevance: General chemical principles regarding ring strain and nucleophilic susceptibility of azetidines.

Sources

Technical Support Center: Azetidine Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Azetidine Derivatives Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The Strain Penalty

Azetidine (trimethylene imine) possesses a ring strain energy of ~26-27 kcal/mol, significantly higher than pyrrolidine (~6 kcal/mol) and nearly approaching that of aziridine (~27 kcal/mol).[1] This thermodynamic instability is the root cause of most synthetic failures.

This guide addresses the three critical failure modes in azetidine chemistry:

  • Kinetic Competition: Intermolecular polymerization vs. intramolecular cyclization.

  • Over-Reduction: Ring cleavage during

    
    -lactam reduction.
    
  • Thermodynamic Collapse: Acid-catalyzed ring opening during workup.

Module 1: Cyclization Failures (Formation from Acyclic Precursors)

User Query: "I am attempting a 4-exo-tet cyclization of a


-haloamine, but my crude NMR shows broad peaks and low yield. Is this polymerization?"

Expert Diagnosis: Yes, this is likely oligomerization. The formation of a 4-membered ring is entropically disfavored compared to intermolecular reaction. According to Baldwin’s rules, while 4-exo-tet is allowed, the orbital alignment requires significant distortion, making the reaction rate slow enough for intermolecular nucleophilic attack to compete, especially at high concentrations.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Concentration < 0.05 M Critical: High dilution favors intramolecular reaction (First-order kinetics) over intermolecular polymerization (Second-order kinetics).
Temperature Reflux (Solvent dependent) Higher temperatures help overcome the activation energy barrier imposed by the ring strain.
Base Selection NaH or KOtBu Strong, non-nucleophilic bases prevent competition from substitution at the leaving group site.
Leaving Group Tosylate/Mesylate Better leaving groups accelerate the rate-determining step (

), helping it outcompete decomposition.

Visualizing the Competition:

AzetidineCyclization cluster_conditions Reaction Control Precursor Gamma-Haloamine (Linear Precursor) Transition Transition State (Orbital Alignment) Precursor->Transition Activation Energy Polymer Oligomer/Polymer (Thermodynamic Sink) Precursor->Polymer High Conc. (>0.1M) Intermolecular (k2) Azetidine Azetidine Product (Kinetic Product) Transition->Azetidine High Dilution (<0.05M) Intramolecular (k1)

Figure 1: Kinetic competition between 4-exo-tet cyclization and intermolecular polymerization.

Module 2: -Lactam Reduction Anomalies

User Query: "I used LiAlH


 to reduce a 

-lactam to an azetidine. The carbonyl disappeared, but I isolated a ring-opened amino alcohol (3-aminopropanol derivative). Why?"

Expert Diagnosis: Standard Lithium Aluminum Hydride (LAH) is often too basic and nucleophilic. The mechanism involves the coordination of aluminum to the carbonyl oxygen. If the hydride delivery is slow, or if the resulting aluminate intermediate is unstable, the C-N bond cleaves to relieve ring strain—a process essentially identical to amide hydrolysis but driven by strain release.

The "Alane" Solution: You must switch from a nucleophilic reduction to an electrophilic reduction mechanism using Alane (AlH


).

Step-by-Step Protocol: AlH


 In-Situ Generation 
Validates self-consistency by avoiding free hydride accumulation.
  • Preparation: In a dry 3-neck flask under Argon, suspend LiAlH

    
     (3.0 equiv) in dry Ether or THF at 0°C.
    
  • Activation: Dropwise add 100% H

    
    SO
    
    
    
    (1.5 equiv) or AlCl
    
    
    (1.0 equiv).
    • Reaction:

      
      
      
    • Observation: Massive gas evolution (

      
      ). Wait for bubbling to cease.
      
  • Reduction: Add the

    
    -lactam dissolved in minimum THF dropwise to the AlH
    
    
    
    slurry.
  • Quench (The Critical Step): Do NOT use acidic water. Quench sequentially with:

    • Water (

      
       mL per 
      
      
      
      g LiAlH
      
      
      )
    • 15% NaOH (

      
       mL)
      
    • Water (

      
       mL)
      
    • Reason: This forms a granular aluminate precipitate that can be filtered, preventing the "sludge" that traps azetidine product.

Comparative Reduction Data:

Reducing AgentMechanismRisk of Ring OpeningYield (Typical)
LiAlH

(THF)
NucleophilicHigh 20-40%
BH

DMS
ElectrophilicModerate40-60%
AlH

(generated)
ElectrophilicLow 75-90%
Red-Al NucleophilicHigh30-50%
Module 3: Stability & Ring Opening (The Acid Trap)

User Query: "My reaction worked, but after silica column chromatography, the product decomposed into a polar streak. What happened?"

Expert Diagnosis: Azetidines function as "spring-loaded" amines. Protonation of the nitrogen (by acidic silica silanols) creates an ammonium species. This activates the adjacent C2/C4 carbons for nucleophilic attack (S


2) by the counter-ion or even trace water, leading to ring opening.

Mechanism of Failure:

  • Protonation:

    
    
    
  • Activation: The C-N bond weakens due to the need to stabilize the positive charge and relieve the ~26 kcal/mol strain.

  • Attack: Nucleophile (Nu

    
    ) attacks C2.
    
  • Result: Linear amine (Ring opened).

Visualizing the Pathway:

RingOpening Azetidine Azetidine (Neutral) Stable Activated Azetidinium Ion (Activated Leaving Group) Azetidine->Activated Protonation Acid Acid Source (Silica/HCl/TFA) Acid->Activated Protonation Opened Linear Amine Salt (Decomposed) Activated->Opened SN2 Attack (Strain Release) Nucleophile Nucleophile (H2O, Cl-, R-OH) Nucleophile->Opened SN2 Attack (Strain Release)

Figure 2: Acid-catalyzed ring opening mechanism of azetidines.

Stabilization Protocol (The "Basified" Workup):

  • Never wash an azetidine reaction mixture with 1M HCl to remove impurities. Use saturated NH

    
    Cl (mildly acidic) only if necessary and work fast.
    
  • Chromatography: Pre-treat silica gel with 1-2% Triethylamine (Et

    
    N) in the eluent. This neutralizes acidic silanol sites.
    
  • Storage: Store as the free base at -20°C. If a salt is required, use non-nucleophilic acids like Oxalic acid or Fumaric acid, not HCl or HBr (halides are nucleophilic enough to open the ring over time).

References
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[2] Organic Letters.[3]

  • Singh, G. S., & D'Hooghe, M. (2011). Recent advances in the synthesis of azetidines.[1][2][4][5][6][7][8] Chemical Reviews.

  • Stirling, C. J. M. (1960). The effect of strain on the reactivity of cyclic compounds.[1][4][9] Journal of Chemical Education. (Fundamental grounding on ring strain).

  • Padwa, A., & Bur, S. K. (2007). The Pummerer Reaction: A Key Step in the Synthesis of Azetidines. Tetrahedron.[2][5]

  • Van Brabandt, W., et al. (2006).[5] Synthesis of 2-(haloalkyl)azetidines via reduction of beta-lactams. Journal of Organic Chemistry.

Sources

Improving the yield of azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-OPT-2026 Subject: Improving Yield & Reproducibility in Azetidine Formation Assigned Specialist: Senior Application Scientist

Executive Summary: The "Strain" Barrier

Welcome to the Azetidine Synthesis Support Center. If you are experiencing low yields (typically <40%), you are likely fighting the inherent thermodynamics of the system.

The Core Problem: Azetidine formation is fighting a ring strain of ~26 kcal/mol (compared to ~6 kcal/mol for cyclohexane). While the formation is kinetically favored under Baldwin’s rules (4-exo-tet is allowed), it is thermodynamically uphill. Your yield loss usually stems from three competing pathways:

  • Intermolecular Oligomerization: Entropy favors linking two chains over bending one chain.

  • Elimination: Formation of allylamines (thermodynamically stable) rather than the strained ring.

  • Solvolysis/Hydrolysis: The activated leaving group reacts with the solvent instead of the nitrogen.

This guide provides a standardized "Golden Protocol" and a troubleshooting matrix to isolate these variables.

The "Golden Standard" Protocol (Batch Mode)

Recommended starting point for 3-substituted or N-protected azetidines.

This protocol utilizes the Intramolecular Nucleophilic Substitution of


-amino alcohols. It is superior to direct haloamine cyclization due to better control over the leaving group activation.
Phase A: Precursor Activation

Objective: Convert the


-amino alcohol to a reactive species without triggering premature cyclization or polymerization.
  • Substrate: N-protected 3-amino-1-propanol (Protecting Group [PG] = Benzyl, Boc, or Ts). Note: N-H (unprotected) amines often lead to uncontrolled oligomerization.

  • Activation: Convert the hydroxyl group to a Tosylate (OTs) or Mesylate (OMs).

    • Reagents: TsCl (1.1 equiv), Et3N (1.5 equiv), DMAP (5 mol%).

    • Solvent: DCM (0.2 M concentration).

    • Temp: 0°C to RT.

  • Checkpoint: Ensure complete conversion to the sulfonate ester by TLC/LCMS. Isolate this intermediate. Do not telescope this step unless using Flow Chemistry (see Section 4).

Phase B: The Cyclization (The Critical Step)

Objective: Force the 4-exo-tet closure while suppressing intermolecular reaction.

  • Solvent System: Acetonitrile (MeCN) or THF.

    • Crucial optimization:High Dilution . Run at 0.01 M to 0.05 M .

  • Base Selection:

    • Standard: NaH (sodium hydride) or KOtBu.

    • Why? You need a non-nucleophilic strong base to deprotonate the carbamate/sulfonamide nitrogen (if PG = Boc/Ts) or to scavenge the proton (if PG = Bn).

  • Procedure:

    • Dissolve the activated precursor in solvent.

    • Add Base (1.2 equiv) slowly at reflux (MeCN) or 60°C.

    • Time: 2–16 hours.

Troubleshooting Matrix (Ticket Resolution)

Use the following logic flow to diagnose your specific yield failure.

Ticket #1: "My crude NMR shows broad peaks / polymer."

Diagnosis: Intermolecular reaction (Oligomerization) dominated the Intramolecular cyclization. Root Cause: Concentration was too high. The probability of Nitrogen A finding Carbon B on a different molecule was higher than finding Carbon B on its own chain. Corrective Action:

  • Pseudo-High Dilution: Do not dump the substrate into the base. Instead, dissolve the base in the full volume of refluxing solvent. Add the substrate solution dropwise over 2–4 hours via a syringe pump. This keeps the instantaneous concentration of the unreacted precursor extremely low.

Ticket #2: "I isolated the Allylamine (Elimination Product)."

Diagnosis: The base acted as a base (E2 elimination) rather than a nucleophile promoter, or the temperature was too high. Root Cause: Steric hindrance at the electrophilic carbon or excessive base strength. Corrective Action:

  • Change Leaving Group: Switch from Iodide/Bromide to Mesylate . Sulfonates are less prone to elimination in this specific scaffold.

  • Base Tuning: If using KOtBu, switch to Cs2CO3 (weaker, requires heat) or LiHMDS (non-nucleophilic).

Ticket #3: "Reaction stalled (Low Conversion)."

Diagnosis: The activation energy for ring closure wasn't met. Root Cause: "The Thorpe-Ingold Effect" (or lack thereof). Unsubstituted chains struggle to coil. Corrective Action:

  • Solvent Switch: Change from THF to Acetonitrile or DMF . The higher dielectric constant stabilizes the transition state.

  • Catalysis: Add TBAI (Tetrabutylammonium iodide, 10 mol%) . This converts the Tosylate to an Iodide in situ (Finkelstein), which is a better leaving group, accelerating the kinetics (Finkelstein-assisted cyclization).

Advanced Optimization: Continuous Flow Chemistry

For scale-up (>5g) or hazardous reagents.

Flow chemistry is the modern solution to the azetidine yield problem. It allows for "Flash Heating" (superheating solvents above boiling point) which provides the energy to overcome ring strain without the long residence times that cause degradation.

The Flow Protocol (Based on OPRD standards):

  • Stream A: Precursor (Amino-chloride or Sulfonate) in EtOH or MeCN.

  • Stream B: Aqueous NaOH or soluble organic base.

  • Reactor: Heated Coil (e.g., 10 mL volume).

  • Conditions: 80–100°C (pressurized), 10–30 min residence time.

  • Result: Yields often jump from ~30% (Batch) to >80% (Flow) because the product leaves the heated zone immediately after formation, preventing thermal degradation.

Visual Decision & Logic Guides

Diagram 1: Troubleshooting Logic Tree

Caption: Step-by-step decision matrix for diagnosing low azetidine yields based on crude analysis.

AzetidineTroubleshooting Start Analyze Crude Mixture (NMR / LCMS) Polymer Broad Peaks / Baseline Noise (Oligomers) Start->Polymer Result A Alkene Allylamine Product (Elimination) Start->Alkene Result B SM Unreacted Starting Material (Stalled) Start->SM Result C Action_Dilution ACTION: High Dilution Technique (Syringe Pump Addition) Polymer->Action_Dilution Cause: Intermolecular Rxn Action_Base ACTION: Switch Base (Use LiHMDS or Cs2CO3) Alkene->Action_Base Cause: E2 Competition Action_LG ACTION: Finkelstein Cond. (Add 10% TBAI) SM->Action_LG Cause: Poor LG Action_Temp ACTION: Increase Temp (Switch Solvent: MeCN/DMF) SM->Action_Temp Cause: High Ea Barrier

Diagram 2: The Kinetic vs. Thermodynamic Trap

Caption: Visualizing why 4-exo-tet is kinetically allowed but thermodynamically difficult due to ring strain.

ReactionEnergy Precursor Linear Precursor (Low Energy) TS Transition State (4-exo-tet) ALLOWED but High Energy Precursor->TS Activation (Heat) Azetidine Azetidine Product (High Strain Energy) TS->Azetidine Intramolecular (Kinetic Product) Polymer Polymer/Dimer (Thermodynamic Sink) TS->Polymer Intermolecular (If Conc. High)

Summary of Key Data

ParameterBatch (Standard)Batch (Optimized)Flow Chemistry
Concentration 0.2 M0.01 M 0.5 M (local)
Temperature Reflux (60-80°C)Reflux (60-80°C)100-140°C (Pressurized)
Addition Time Bolus (All at once)Slow (2-4 hrs) Continuous
Typical Yield 20–40%50–70%75–90%
Major Impurity Dimer/PolymerStarting MaterialClean

References

  • Couty, F., & Evano, G. (2006). Synthesis of azetidines from amino alcohols.[1] Organic Process Research & Development.

  • Baldwin, J. E. (1976).[2] Rules for ring closure. Journal of the Chemical Society, Chemical Communications.

  • Giovine, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry.[3]

  • BenchChem Technical Support. (2025). Troubleshooting low yields in azetidine synthesis.

  • Degennaro, L., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. ACS Sustainable Chemistry & Engineering.

Sources

Technical Support Center: Mitigating Toxicity of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the High-Strain Scaffold Support Hub. Ticket ID: AZT-TOX-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Azetidine Paradox

Azetidines are high-value pharmacophores in modern drug discovery.[1][2] Their four-membered ring offers unique conformational restriction, often improving potency and metabolic stability compared to acyclic amines or larger heterocycles.[1] However, this benefit comes with a "strain penalty" (~25.4 kcal/mol).

The Problem: In cell-based assays, azetidine-containing compounds often exhibit "phantom toxicity"—cytotoxicity that is not target-related but stems from:

  • Chemical Instability: Spontaneous hydrolysis of the strained ring in culture media.

  • Bioactivation: CYP450-mediated ring opening generating reactive aldehydes.

  • Lysosomotropism: Accumulation of basic amines in lysosomes, causing phospholipidosis.

This guide provides the diagnostic workflows to distinguish these artifacts from true on-target pharmacology.

Module 1: Chemical Stability & Handling

Symptom: IC50 shifts significantly between repeat experiments or correlates with incubation time.

The Mechanism: Ring Strain Hydrolysis

Unlike pyrrolidines, azetidines (especially N-acyl or N-sulfonyl azetidines) are susceptible to nucleophilic attack and ring opening. In cell culture media (pH 7.4, 37°C), activated azetidines can hydrolyze to form acyclic amino-alcohols or amides, losing biological activity or generating toxic byproducts.

Diagnostic Protocol: Media Stability Check

Do not assume stability. Validate it.

Workflow:

  • Preparation: Spike the test compound (1 µM) into the exact cell culture media used in your assay (including FBS).

  • Incubation: Aliquot into a 96-well plate. Incubate at 37°C / 5% CO2.

  • Sampling: Harvest aliquots at

    
     hours.
    
  • Quenching: Immediately quench with ice-cold Acetonitrile (1:3 ratio) containing an internal standard.

  • Analysis: Analyze via LC-MS/MS. Monitor for the parent mass and specific ring-open hydrolysis products (+18 Da).

Decision Logic:

  • < 80% Parent remaining at 24h: The compound is chemically unstable. Toxicity data is invalid.

  • Action: Switch to fresh daily dosing or modify the scaffold (e.g., steric bulk at C2/C4 to shield the ring).

Module 2: Metabolic Bioactivation (The "Hidden" Killer)

Symptom: Cytotoxicity is observed in metabolically competent cells (e.g., primary hepatocytes, HepG2) but not in non-metabolizing lines (e.g., CHO, HEK293).

The Mechanism: Oxidative Ring Opening

Cytochrome P450 enzymes can hydroxylate the


-carbon of the azetidine ring. This intermediate is unstable and spontaneously collapses, opening the ring to generate a reactive aldehyde  or iminium ion . These electrophiles covalently bind to cellular proteins (DNA/protein adducts), causing necrosis or apoptosis.
Visualization: The Bioactivation Pathway

Azetidine_Bioactivation Azetidine Parent Azetidine (Strained Ring) CYP CYP450 Oxidation Azetidine->CYP Intermediate α-Hydroxy Azetidine CYP->Intermediate + [O] RingOpen Ring Opening (Spontaneous) Intermediate->RingOpen Aldehyde Reactive Aldehyde/Iminium RingOpen->Aldehyde Adduct Cellular Adducts (Toxicity) Aldehyde->Adduct Protein/DNA Binding GSH GSH Conjugate (Detoxified) Aldehyde->GSH + Glutathione (Trapping Assay)

Figure 1: Mechanism of CYP450-mediated azetidine bioactivation leading to reactive aldehyde formation.

Diagnostic Protocol: GSH Trapping Assay

To confirm if toxicity is driven by reactive metabolites:

  • Incubation: Incubate compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL protein) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS scan for GSH adducts (Parent + 307 Da) or Cyanide adducts (Parent + 27 Da).

  • Interpretation: Detection of adducts confirms the formation of reactive electrophiles.

Mitigation Strategy:

  • Block the Metabolic "Soft Spot": Introduce substituents (e.g., Fluorine, Methyl) at the

    
    -carbon positions (C2/C4) to sterically hinder CYP access or electronically deactivate the C-H bond.
    
  • Deuteration: Replace

    
    -protons with Deuterium to utilize the Kinetic Isotope Effect (KIE).
    

Module 3: Lysosomotropism & Phospholipidosis

Symptom: Vacuolization (foamy appearance) seen in cells under microscopy; toxicity is delayed (>24h).

The Mechanism: Ion Trapping

Many azetidines are basic amines (pKa 8–10). In the cytosol (pH 7.2), they are in equilibrium between neutral and charged states. The neutral form permeates the lysosomal membrane. Once inside the acidic lysosome (pH 4.5), they become protonated and trapped. This accumulation disrupts lipid metabolism, leading to Phospholipidosis .

Data Summary: Physicochemical Risk Factors
ParameterLow RiskHigh Risk (Azetidine Warning Zone)
pKa (Base) < 7.0> 8.0
LogP < 2.0> 3.0
ClogP + pKa < 10> 12
Diagnostic Protocol: LysoTracker Red Assay
  • Seeding: Plate HepG2 or CHO cells in 96-well imaging plates.

  • Treatment: Treat with compound (serial dilution) for 24 hours.

    • Positive Control: Chloroquine (10 µM).

  • Staining: Add LysoTracker™ Red DND-99 (50 nM) for 30 min at 37°C.

  • Imaging: Fluorescence microscopy (Ex/Em: 577/590 nm).

  • Quantification: Measure Total Fluorescence Intensity per cell.

    • Result: >2-fold increase over vehicle indicates lysosomal accumulation.

Mitigation Strategy:

  • Lower pKa: Add an electron-withdrawing group (e.g., -CF3, -F) adjacent to the nitrogen to lower the pKa below 7.5.

Module 4: Special Case - Proline Mimicry

Symptom: Toxicity is reversed by adding L-Proline.[3]

Context: Azetidine-2-carboxylic acid (Aze) is a structural analogue of L-Proline.[4] In some biological systems, it can be misincorporated into proteins during translation, leading to protein misfolding and ER stress (Unfolded Protein Response).

Quick Test: If you suspect this mechanism, run a Rescue Assay :

  • Condition A: Compound alone.

  • Condition B: Compound + 1 mM L-Proline.

  • Result: If Condition B restores cell viability, your compound is acting as a toxic amino acid antimetabolite.

Troubleshooting Flowchart

Troubleshooting_Guide Start Start: Toxicity Observed in Cell Assay Q1 Is toxicity time-dependent (worsens rapidly)? Start->Q1 MediaCheck Run Media Stability (LC-MS) Q1->MediaCheck Yes Q2 Is toxicity cell-type specific? (HepG2 vs CHO) Q1->Q2 No Unstable Parent degrades? MediaCheck->Unstable ChemFix Fix: Chemical Instability (Modify Ring/Buffer pH) Unstable->ChemFix Yes Unstable->Q2 No MetaCheck Run GSH Trapping (Microsomes) Q2->MetaCheck Yes Q3 Are vacuoles visible? Q2->Q3 No Adducts Adducts found? MetaCheck->Adducts BioFix Fix: Bioactivation (Block Metabolic Sites) Adducts->BioFix Yes Adducts->Q3 No LysoCheck Run LysoTracker Assay Q3->LysoCheck Yes PosLyso High Accumulation? LysoCheck->PosLyso LysoFix Fix: Lysosomotropism (Lower pKa/LogP) PosLyso->LysoFix Yes

Figure 2: Decision tree for diagnosing the root cause of azetidine-mediated toxicity.

References

  • Kalgutkar, A. S., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008).[2] Azetidines, Azetines, and Azetes: Monocyclic. Chemical Reviews. [Link]

  • Nadanaciva, S., et al. (2011). Assessment of Drug-Induced Lysosomal Impairment in Cell-Based Assays. Toxicological Sciences. [Link]

  • Ploemen, J. P., et al. (2004). Use of LC-MS for the Identification of Reactive Metabolites.[5] Drug Discovery Today. [Link]

  • Rubio Gomez, M. A., & Ibba, M. (2020).[6] Aminoacyl-tRNA synthetases as targets for non-canonical amino acids. FEMS Microbiology Reviews. [Link]

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Validation & Comparative

A Researcher's Guide to the Validation of Azetidine-Based Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and chemical biology.[1][2][3] Its unique structural properties, including ring strain and a three-dimensional character, can confer improved solubility, metabolic stability, and receptor affinity to bioactive molecules.[1][2] As researchers increasingly incorporate this motif into the design of chemical probes to interrogate biological systems, a rigorous and systematic validation framework becomes paramount. A chemical probe is a small molecule used to study the function of a specific protein target; its value is directly tied to its potency, selectivity, and well-defined mechanism of action.[4][5][6]

Part 1: The Foundational Principles of a High-Quality Chemical Probe

Before embarking on experimental validation, it is crucial to understand the established criteria that define a useful chemical probe. These principles form the basis upon which all subsequent experiments are built.

Core Quality Criteria:

  • Potency: The probe must modulate its intended target at low concentrations. A commonly accepted benchmark is a biochemical potency (IC50 or Kd) of less than 100 nM and a cellular activity (EC50) of less than 1 µM.[5]

  • Selectivity: The probe should exhibit minimal interaction with other proteins, especially those within the same family. A greater than 30-fold selectivity for the intended target over related family members is a standard recommendation.[5] Off-target effects are a primary source of misleading biological data.[4]

  • Target Engagement: There must be direct evidence that the probe binds to its target protein within a cellular context.[5] This confirms that the probe can permeate the cell membrane (if the target is intracellular) and reach its intended destination.

  • Mechanism of Action: The functional effect of the probe on its target (e.g., inhibition, activation) should be clearly defined.

  • Availability of a Negative Control: An essential tool for validating on-target effects is a structurally similar analog that is inactive against the primary target.[4][7] This control helps to distinguish the specific effects of target modulation from non-specific or off-target effects of the chemical scaffold.[8][9][10]

The validation process is not a linear path but an iterative cycle of generating and testing hypotheses to build a comprehensive evidence package for a candidate probe.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Proteome-Wide Selectivity cluster_3 Outcome biochem_assay Biochemical Assays (IC50, Kd, Ki) selectivity_panel In Vitro Selectivity (e.g., Kinase Panel) biochem_assay->selectivity_panel Initial Potency & Selectivity target_engagement Cellular Target Engagement (CETSA, NanoBRET) selectivity_panel->target_engagement phenotype_assay Cellular Phenotypic Assay target_engagement->phenotype_assay Confirm Target Hit neg_control Negative Control Comparison phenotype_assay->neg_control Attribute Phenotype to Target chemoproteomics Chemoproteomics (ABPP, Kinobeads) neg_control->chemoproteomics validated_probe Validated Chemical Probe chemoproteomics->validated_probe

Caption: A general workflow for the multi-pronged validation of a chemical probe.

Part 2: The Validation Toolkit: A Comparative Guide to Key Assays

No single experiment can validate a chemical probe. A combination of orthogonal assays—using different technologies to measure the same parameter—is essential for building a convincing case.

In Vitro Assays: Quantifying Potency and Initial Selectivity

These assays utilize purified proteins and are the first step in characterizing the interaction between the probe and its target.

Assay TypePrincipleData OutputProsCons
Enzyme Kinetics Measures the effect of the compound on the catalytic rate of an enzyme.IC50, KiDirect measure of functional impact. High-throughput.Only applicable to enzymes. Can be prone to artifacts.
Surface Plasmon Resonance (SPR) Measures binding by detecting changes in refractive index at a sensor surface.Kd, kon, koffReal-time kinetics. Label-free.Requires specialized equipment. Protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Kd, ΔH, ΔSGold standard for thermodynamics. Label-free.Requires large amounts of pure protein. Low-throughput.
Fluorescence Polarization (FP) Measures changes in the tumbling rate of a fluorescently labeled ligand upon binding to a protein.Ki, IC50Homogeneous assay. High-throughput.Requires a fluorescent tracer. Prone to light-scattering artifacts.

Causality in Experimental Choice: An investigator might start with a high-throughput enzyme assay to screen for initial potency (IC50). For the most promising hits, SPR or ITC would then be employed to obtain a true equilibrium dissociation constant (Kd) and to understand the binding kinetics, providing deeper mechanistic insight.

Cellular Target Engagement Assays: Proving the Hit in a Live Cell Context

Confirming that a probe binds its target in the complex environment of a living cell is a critical validation step.[5] This addresses cell permeability and target accessibility.

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11][12][13] This thermal stabilization can be measured to confirm target engagement.[14][15]

G cluster_0 Experimental Workflow cluster_1 Expected Outcome step1 Step 1: Treatment Cells are treated with a) Vehicle (DMSO) b) Azetidine Probe step2 Step 2: Heat Shock Cell samples are heated to a specific temperature step1->step2 step3 Step 3: Lysis & Separation Cells are lysed and soluble proteins are separated from precipitated aggregates step2->step3 step4 Step 4: Detection Soluble target protein is quantified (e.g., Western Blot) step3->step4 outcome_dmso Vehicle (DMSO) Target protein denatures and precipitates. step4->outcome_dmso outcome_probe Azetidine Probe Probe binding stabilizes the target protein, which remains soluble. step4->outcome_probe

Caption: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA by Western Blot

  • Cell Culture: Plate cells at an appropriate density and grow to ~80% confluency.

  • Compound Treatment: Treat cells with the azetidine-based probe at various concentrations (e.g., 0.1 to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 45-65 °C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25 °C water bath to ensure complete lysis.[14]

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4 °C to pellet the precipitated proteins.[14]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay.

  • Western Blot: Analyze equal amounts of soluble protein by SDS-PAGE and Western blot using a specific antibody against the target protein. A stabilized protein will show a stronger band at higher temperatures in the probe-treated samples compared to the vehicle control.

The NanoBRET™ assay is another powerful method for quantifying compound binding in live cells.[16] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a cell-permeable fluorescent tracer that binds to the same target.[16][17] A test compound that engages the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[17][18]

Why Choose NanoBRET? This assay is particularly advantageous for its high sensitivity and quantitative nature, allowing for the determination of intracellular IC50 values and even compound residence time.[16] It is well-suited for targets like kinases and bromodomains where validated tracer molecules are available.[18]

Proteome-Wide Selectivity Profiling: Charting the Off-Target Landscape

While initial selectivity can be assessed against a panel of related proteins, a truly high-quality probe requires unbiased, proteome-wide analysis to identify potential off-targets.[4]

This technique uses broad-spectrum affinity matrices to pull down large families of proteins (like kinases) from a cell lysate.[19][20][21] By pre-incubating the lysate with the azetidine probe, one can measure which proteins are competed off the beads, thus identifying the probe's targets and off-targets in a competitive binding format.[20][22] This method provides a near-physiological assessment of selectivity.[21]

ABPP utilizes chemical probes that covalently react with the active sites of enzymes in a mechanism-dependent manner.[23][24][25] In a competitive ABPP experiment, a cell lysate or live cells are treated with the azetidine-based inhibitor before adding a broad-spectrum activity-based probe.[26] A reduction in labeling of a specific protein by the activity-based probe indicates it is a target of the azetidine compound.[27] This method has the unique advantage of measuring target engagement and functional inhibition simultaneously.[23][24]

Comparison of Proteome-Wide Selectivity Methods

MethodPrincipleInformation GainedStrengthsLimitations
Kinobeads Competitive affinity purification of a protein family from native lysates.Target and off-target binding profile (Kd).Measures binding to native proteins in a complex mixture. Unbiased.Limited to the protein families captured by the beads (e.g., kinases).[19]
ABPP Competitive inhibition of covalent labeling by a broad-spectrum active-site probe.Functional targets and off-targets.Measures functional engagement. Can be done in live cells.[23]Requires a suitable broad-spectrum probe. Primarily for enzyme families with reactive catalytic residues.

Part 3: Special Considerations for Azetidine-Based Scaffolds

The azetidine ring, while advantageous, can present unique characteristics that warrant consideration during the validation process.

  • Metabolic Stability: The strained four-membered ring can sometimes be a site of metabolic activity.[1][2] While often more stable than aziridines, it's prudent to assess the compound's stability in liver microsomes or cell culture medium over the time course of the planned experiments.

  • Reactivity: While generally stable, certain substitutions on the azetidine ring could introduce chemical reactivity. For instance, azetidinyl oxadiazoles have been identified as having reactivity towards cysteine residues.[28] It is crucial to rule out non-specific, covalent reactivity if the probe is not explicitly designed as a covalent inhibitor. Assays for thiol reactivity can be employed as a counter-screen.

  • The Power of the Inactive Control: The conformational rigidity of the azetidine scaffold can be exploited to design potent probes.[29] This same rigidity makes it an excellent platform for creating a high-quality negative control. A single, well-placed stereochemical inversion or the modification of a key binding group on a remote part of the molecule, while preserving the core azetidine structure, can often ablate target activity without drastically changing the molecule's physical properties or off-target profile.[7][9][10] Comparing the phenotypic effects of the active probe and the inactive control is one of the most powerful experiments to confirm on-target activity.[4][8]

Conclusion

The validation of an azetidine-based chemical probe is a rigorous, multi-faceted process that builds a pyramid of evidence. It begins with foundational in vitro characterization of potency, progresses to confirming target engagement in the complex milieu of a living cell, and culminates in a proteome-wide assessment of selectivity. The unique properties of the azetidine scaffold offer exciting opportunities for probe design but also demand careful consideration of stability and potential reactivity. By employing the comparative approaches and detailed protocols outlined in this guide, researchers can develop and validate high-quality azetidine-based probes, ensuring that these powerful tools generate reliable and insightful data to advance our understanding of biology and disease.

References

  • Best Practices for Chemical Probes. (2016). Alto Predict.
  • Which Small Molecule?
  • Valid
  • Guidelines for characterization of probes to be used in animals. (n.d.). Chemical Probes.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. (n.d.).
  • Identifying small molecule probes for kinases by chemical proteomics. (n.d.).
  • The era of high-quality chemical probes. (n.d.). PMC - NIH.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.).
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Activity-based protein profiling: A graphical review. (n.d.). PMC - NIH.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
  • Activity-based proteomics. (n.d.). Wikipedia.
  • CHOOSING & USING CHEMICAL PROBES. (n.d.). Cayman Chemical.
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (n.d.). PMC.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. (2019). PubMed.
  • Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. (n.d.). Promega.
  • Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery. (n.d.).
  • The Promise and Peril of Chemical Probe Negative Controls. (n.d.).
  • The promise and peril of chemical probes. (n.d.). PMC.
  • An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. (2024). ChemRxiv.
  • Negative controls of chemical probes can be misleading. (2020). bioRxiv.
  • Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist. (2025). Bitesize Bio.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • Cellular thermal shift assay. (n.d.). Wikipedia.
  • CETSA. (n.d.). Pär Nordlund Lab.
  • Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. (2008). PubMed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.